2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Description
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Properties
IUPAC Name |
2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVGHKHLYYNGSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Hybridization of Privileged Scaffolds
An In-depth Technical Guide to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole: Synthesis, Characterization, and Pharmacological Significance
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By hybridizing the pharmacologically privileged benzoxazole and piperazine scaffolds, this molecule serves as a versatile platform for creating novel therapeutic agents. This document details its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, it presents a detailed, field-proven protocol for its synthesis and purification, grounded in established chemical principles. The guide synthesizes current knowledge on the biological activities associated with this structural class, exploring its potential in oncology, infectious diseases, and neurology. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable molecular scaffold in their work.
In modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity is a powerful approach for developing novel therapeutics with enhanced or multi-target activities.[1] The title compound, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole, is a prime example of this design principle, leveraging the unique and complementary properties of the benzoxazole and piperazine moieties.
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in medicinal chemistry. Its rigid, aromatic structure is found in numerous bioactive natural products and synthetic compounds, conferring a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties.[2] Benzoxazole derivatives are recognized as "privileged structures" due to their ability to interact with a diverse range of biological targets.[1]
Similarly, the piperazine ring is a distinguished motif in pharmaceutical design, present in a vast number of marketed drugs.[1][2] Its inclusion in a molecule can significantly improve pharmacokinetic properties, such as aqueous solubility and bioavailability.[3] The piperazine scaffold is integral to drugs with activities spanning anticancer, anti-HIV, antidepressant, and antipsychotic applications.[2][4]
The fusion of these two scaffolds in 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole creates a molecule with immense potential. The benzoxazole core acts as the primary pharmacophore, while the piperazine linker provides a point for substitution and property modulation. The terminal hydroxyethyl group further enhances hydrophilicity and offers an additional site for chemical modification, making this compound a highly attractive starting point for library synthesis and lead optimization campaigns.
Chemical Structure and Physicochemical Properties
The structural identity of the molecule is defined by a piperazine ring linked at its N1 position to the C2 position of a benzoxazole ring. The N4 position of the piperazine is substituted with a 2-hydroxyethyl group.
Caption: Chemical structure of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 2-(4-(Benzoxazol-2-yl)piperazin-1-yl)ethanol | - |
| Molecular Formula | C₁₃H₁₇N₃O₂ | - |
| Molecular Weight | 247.29 g/mol | - |
| Appearance | Expected to be an off-white to pale yellow solid | [5] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. The hydroxyethyl group and piperazine nitrogen atoms may confer slight aqueous solubility. | [6] |
| CAS Number | Not explicitly found for this exact structure, related structures exist. | - |
Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. Based on the known structure and data from analogous compounds, the following spectral characteristics are anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative.
-
Benzoxazole Protons: A complex multiplet pattern between δ 7.0-7.8 ppm integrating to 4H.[7]
-
Piperazine Protons: Two distinct signals, likely triplets, integrating to 4H each. The protons closer to the benzoxazole ring will be deshielded (further downfield, ~δ 3.6-3.9 ppm) compared to those closer to the hydroxyethyl group (~δ 2.6-2.9 ppm).
-
Hydroxyethyl Protons: A triplet for the -CH₂-N protons (~δ 2.7 ppm), a triplet for the -CH₂-O protons (~δ 3.6 ppm), and a broad singlet for the -OH proton which can vary in position.[8]
-
-
¹³C NMR: The carbon spectrum should show approximately 11-13 unique signals corresponding to the aromatic, piperazine, and hydroxyethyl carbons.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 248.30.
-
High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for C₁₃H₁₈N₃O₂⁺ [M+H]⁺ is 248.1400, providing unambiguous confirmation of the elemental composition.
Infrared (IR) Spectroscopy
Characteristic absorption bands are expected for the following functional groups:
-
O-H stretch: A broad peak around 3300-3500 cm⁻¹.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=N stretch (benzoxazole): A sharp peak around 1615-1650 cm⁻¹.
-
C-O stretch (ether and alcohol): Strong bands in the 1050-1250 cm⁻¹ region.
Analytical Chromatography
-
High-Performance Liquid Chromatography (HPLC): Purity analysis can be effectively performed using a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[9] Detection is typically achieved using a UV detector, monitoring at a wavelength where the benzoxazole chromophore absorbs, likely around 230-280 nm.[10]
Synthesis and Purification Methodology
The most logical and widely applicable synthesis route for this class of compounds is via a nucleophilic aromatic substitution reaction. This involves the displacement of a suitable leaving group from the 2-position of the benzoxazole ring by the secondary amine of 1-(2-hydroxyethyl)piperazine.
Reaction Principle & Causality
The synthesis hinges on the reaction between 2-chlorobenzoxazole and 1-(2-hydroxyethyl)piperazine. The C2 carbon of the benzoxazole ring is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic attack. 1-(2-hydroxyethyl)piperazine acts as the nucleophile. A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine (DIPEA), is crucial. Its role is to act as a proton sponge, neutralizing the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic, and drives the equilibrium towards product formation.
Caption: Experimental workflow for the synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
Detailed Experimental Protocol
Materials:
-
2-Chlorobenzoxazole (1.0 eq)
-
1-(2-Hydroxyethyl)piperazine (1.1 eq)[3]
-
Triethylamine (2.0 eq)
-
Acetonitrile (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-chlorobenzoxazole (1.0 eq) and anhydrous acetonitrile. Stir until dissolved.
-
Reagent Addition: Add 1-(2-hydroxyethyl)piperazine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (2.0 eq). The slight excess of the piperazine ensures complete consumption of the limiting benzoxazole starting material. The base is added last to immediately neutralize the HCl as it forms.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C for acetonitrile).
-
Self-Validating Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The reaction is complete upon the disappearance of the 2-chlorobenzoxazole spot. This step is critical to prevent the formation of side products from prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Resuspend the resulting residue in ethyl acetate and water. Transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to aid in phase separation).
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
-
Confirmation: Confirm the structure and purity of the final product using the analytical methods described in Section 3.0.
Biological Activity and Pharmacological Potential
While data on the specific title compound is limited in public literature, extensive research on closely related analogues provides a strong basis for predicting its pharmacological potential. The hybridization of benzoxazole and piperazine moieties has yielded compounds with significant activity in several therapeutic areas.[1]
-
Anticancer Activity: Many piperazinyl benzothiazole/benzoxazole derivatives have been synthesized and evaluated as cytotoxic agents against various human cancer cell lines, including breast (MCF-7), lung (A549), and skin (A431) cancers.[11] The mechanism often involves the inhibition of critical cellular processes or enzymes.
-
Antimicrobial and Antifungal Activity: Benzoxazole derivatives are well-known for their antimicrobial properties.[2] The incorporation of a piperazine moiety can modulate this activity, and new derivatives are often tested against a panel of bacteria and fungi.[2]
-
Central Nervous System (CNS) Activity: The piperazine scaffold is a classic component of many CNS-active drugs.[12] Piperidine and piperazine-substituted benzoxazole derivatives have been specifically investigated as multi-target antipsychotics, showing affinity for dopamine and serotonin receptors.[7] Furthermore, related structures have been designed as dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors, a profile highly desirable for treating depression and anxiety disorders.[13]
The presence of the hydroxyethyl group provides a handle for creating prodrugs or for linking the molecule to other moieties, potentially improving its pharmacokinetic profile or targeting capabilities.
Safety, Handling, and Storage
As a novel chemical entity, a full toxicological profile is not available. However, based on data from its precursors and related compounds, standard laboratory precautions are warranted.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, at all times.[14]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.[15]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole represents a strategically designed molecular scaffold with significant potential for drug discovery. Its synthesis is straightforward, and its structure combines the validated pharmacophores of benzoxazole and piperazine. The documented biological activities of its close analogues in oncology, infectious disease, and neuroscience strongly suggest that this compound and its derivatives are fertile ground for further investigation.
Future research should focus on the synthesis of a library of derivatives by modifying the benzoxazole ring and the terminal hydroxyl group to establish clear Structure-Activity Relationships (SAR). In-depth biological screening against a wide range of targets is warranted to fully explore the therapeutic potential of this promising chemical class.
References
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G-Biosciences. (2019). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2013, October). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Retrieved from [Link]
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Sci-Hub. (2007). Cylindrospermopsin determination using 2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid (HEPES) as the internal standard. Retrieved from [Link]
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PubChem. (n.d.). 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. Retrieved from [Link]
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Chemical Synthesis Database. (2025, May 20). 2-(4-methyl-1-piperazinyl)-1,3-benzoxazole. Retrieved from [Link]
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Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Retrieved from [Link]
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PubMed. (2008, October 15). 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. Retrieved from [Link]
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PubChemLite. (n.d.). 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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ResearchGate. (n.d.). FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H) ONES. Retrieved from [Link]
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PubMed. (2010, July 15). A Note to the Biological Activity of Benzoxazine Derivatives Containing the Thioxo Group. Retrieved from [Link]
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PubChemLite. (n.d.). 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-[(z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4h-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine. Retrieved from [Link]
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PMC. (n.d.). Redetermination of 2-[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]ethanesulfonate at 100 K. Retrieved from [Link]
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ResearchGate. (2025, August 10). 2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid. Retrieved from [Link]
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PubMed. (n.d.). Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions. Retrieved from [Link]
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JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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PubMed. (n.d.). General pharmacology of 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole difumarate. 2nd communication: Effects on the circulation and the other systems. Retrieved from [Link]
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ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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MDPI. (2023, May 6). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
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Mallak. (n.d.). N-(2-Hydroxyethyl) Piperazine. Retrieved from [Link]
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ResearchGate. (n.d.). Figure A1: 1 H-NMR plot for 2-hydroxyethyl hydrazine (neutral) salt.... Retrieved from [Link]
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Semantic Scholar. (2010, February 1). Behaviour of 4-(−2-Hydroxyethyl)-1-Piperazineethanesulphonic Acid under Electrospray Ionisation Mass Spectrometry Conditions. Retrieved from [Link]
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SpectraBase. (n.d.). 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3,5-dinitrobenzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Physicochemical Profiling and Assay Methodologies for 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole
Architectural Overview & Pharmacophore Rationale
The molecule 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole (frequently cataloged in commercial libraries under its synonym 1[1]) represents a highly privileged, bifunctional scaffold in modern medicinal chemistry.
As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic tool for target engagement. The architecture fuses a lipophilic, planar benzoxazole core with a flexible, hydrophilic 1-(2-hydroxyethyl)piperazine moiety. This precise combination allows the molecule to traverse lipid bilayers while maintaining sufficient aqueous solubility for oral bioavailability. The piperazine ring acts as a basic spacer, orienting the terminal hydroxyl group to engage in critical hydrogen bonding within target protein solvent channels—a mechanism heavily exploited in the design of 2[2] and 3[3].
Physicochemical Properties & Molecular Descriptors
Understanding the physicochemical parameters of this compound is critical for predicting its pharmacokinetic (PK) behavior. The predicted pKa of the piperazine nitrogen (~7.8) ensures that at physiological pH (7.4), the molecule exists in an equilibrium between its neutral and mono-protonated states. This duality is essential: the neutral species permeates the lipid membrane of the blood-brain barrier (BBB), while the protonated species interacts electrostatically with conserved aspartate residues in target receptors (e.g., 4[4]).
Table 1: Quantitative Physicochemical Descriptors
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C₁₃H₁₇N₃O₂ | Establishes the baseline atomic composition. |
| Molecular Weight | 247.30 g/mol | < 500 Da (Lipinski compliant); leaves mass "budget" for lead optimization. |
| LogP (Predicted) | 1.5 - 1.8 | Optimal balance for gastrointestinal absorption and BBB penetration. |
| TPSA | 55.8 Ų | < 90 Ų indicates excellent potential for CNS penetrance and oral absorption. |
| H-Bond Donors | 1 (-OH) | Minimizes the desolvation penalty required during target receptor binding. |
| H-Bond Acceptors | 5 (N, O) | Facilitates robust interactions with water networks in binding pockets. |
| Rotatable Bonds | 4 | Low entropic penalty upon binding to rigid target sites. |
Mechanistic Pathways: PDE7 Inhibition
One of the primary applications of substituted benzoxazoles is the inhibition of Phosphodiesterase 7 (PDE7)[2]. PDE7 specifically hydrolyzes cyclic AMP (cAMP). By blocking this enzyme, intracellular cAMP levels rise, which subsequently activates Protein Kinase A (PKA). The planar benzoxazole acts as a bioisostere for the purine ring of cAMP, pi-stacking with conserved phenylalanine residues in the PDE7 active site.
Fig 1. Mechanism of PDE7 inhibition by benzoxazole derivatives elevating cAMP and activating PKA.
Synthetic Workflow & Structural Validation
The synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr). The C2 position of the benzoxazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.
Causality in Experimental Design:
-
Solvent (DMF): N,N-Dimethylformamide is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex intermediate formed during the SNAr reaction.
-
Base (K₂CO₃): Anhydrous potassium carbonate is used to scavenge the HCl byproduct. Unlike organic bases (e.g., Triethylamine), K₂CO₃ does not compete as a nucleophile, ensuring the piperazine secondary amine remains deprotonated and highly reactive.
Fig 2. Step-by-step SNAr synthetic workflow for 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole.
Self-Validating Experimental Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. Below are the standard operating procedures for evaluating this compound.
Protocol 1: In Vitro PDE7A Inhibition Assay (TR-FRET)
Why TR-FRET? Benzoxazole cores often exhibit intrinsic auto-fluorescence in the blue/green spectrum (ex ~340 nm, em ~450 nm), which creates false positives in standard colorimetric or standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore (Europium) with a long emission half-life, allowing the detector to wait until compound auto-fluorescence decays before measuring the true signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 10 mM stock solutions of the benzoxazole compound in anhydrous DMSO. Dilute to a final concentration range of 1 nM to 10 µM in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Tween-20). Note: Tween-20 is critical to prevent non-specific binding of the lipophilic compound to the microplate walls.
-
Enzyme Incubation: Dispense 0.5 ng of recombinant human PDE7A1 per well into a 384-well plate. Incubate with the compound for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add 50 nM fluorescently labeled cAMP substrate to start the enzymatic hydrolysis.
-
Detection: After 30 minutes, halt the reaction by adding the TR-FRET stop solution containing a Europium-labeled anti-cAMP antibody. Read the plate using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
System Validation: The assay must include a known PDE7 inhibitor (e.g., BRL-50481) as a positive control and a DMSO-only negative control. Calculate the Z'-factor; a value > 0.5 validates the assay's robustness.
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask LC-MS)
Why Shake-Flask? Kinetic solubility (via DMSO dilution) often overestimates true solubility due to supersaturation. The shake-flask method provides the thermodynamic solubility required for accurate in vivo dosing models.
Step-by-Step Methodology:
-
Equilibration: Add excess solid 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole to 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a sealed, inert glass vial.
-
Phase Saturation: Shake the vial at 300 RPM for 24 hours at 37°C to reach thermodynamic equilibrium.
-
Separation: Centrifuge the mixture at 10,000 x g for 15 minutes to cleanly separate the undissolved solid pellet from the saturated aqueous phase.
-
Quantification: Extract aliquots from the supernatant. Dilute appropriately in mobile phase and analyze via HPLC-UV (λ = 254 nm) coupled with Mass Spectrometry.
-
System Validation: Run a known reference standard (e.g., Propranolol) in parallel. Mass balance must be within 95-105% to confirm no compound was lost to glass adsorption or degradation.
References
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Synthesis Pathway for Piperazinyl-Benzoxazole Derivatives: An In-Depth Technical Guide
Executive Summary
The hybridization of the benzoxazole core with a piperazine moiety represents a privileged scaffold in modern medicinal chemistry. These derivatives exhibit a broad spectrum of pharmacological activities, functioning as potent 5-HT3 receptor antagonists and 5-HT4 receptor agonists[1], broad-spectrum antimicrobial agents, and targeted anticancer therapeutics[2]. This whitepaper delineates the mechanistic rationale, optimized synthetic pathways, and validated experimental protocols for generating piperazinyl-benzoxazole derivatives, providing a self-validating framework for researchers and drug development professionals.
Pharmacological Grounding & Design Rationale
The rationale behind fusing benzoxazole and piperazine lies in the complementary physicochemical properties of both pharmacophores:
-
Benzoxazole Core: Provides a rigid, planar, and lipophilic aromatic system capable of engaging in
stacking and hydrogen bonding (via the oxygen and nitrogen heteroatoms) within target receptor binding pockets. -
Piperazine Linker: Acts as a flexible, basic moiety that enhances aqueous solubility. Crucially, the spatial distance between the aromatic benzoxazole ring and the terminal basic nitrogen of the piperazine mimics the endogenous pharmacophore of serotonin (5-HT)[1]. This structural homology allows these derivatives to competitively bind to serotonin receptors, modulating gastrointestinal motility[1].
-
Functionalization: The secondary amine of the piperazine ring serves as an ideal synthetic handle for further derivatization. For instance, coupling the piperazine terminal with 1,3,4-oxadiazole-2-thiol yields potent anticancer agents highly active against A431, MCF-7, and A549 cell lines[2].
Mechanistic Pathways for Synthesis
The synthesis of piperazinyl-benzoxazoles typically follows a convergent approach, utilizing Nucleophilic Aromatic Substitution (
Pathway Causality & Reagent Selection
-
Core Formation: The pathway initiates with the condensation of 2-aminophenol and carbon disulfide (
) in the presence of a potassium hydroxide ( ) catalyst to yield 2-mercaptobenzoxazole[3]. The increases the nucleophilicity of the amine and hydroxyl groups, facilitating the dual attack on the electrophilic carbon of . -
Halogenation: The thiol group is converted to a more competent leaving group by chlorination using phosphorus oxychloride (
) and phosphorus pentachloride ( ), yielding 2-chlorobenzoxazole. -
Amination: The critical C-N bond formation occurs via the reaction of 2-chlorobenzoxazole with a piperazine derivative[4].
-
Why use
? Potassium carbonate acts as a mild, non-nucleophilic base to scavenge the byproduct, preventing the protonation of the piperazine nitrogen, which would otherwise quench its nucleophilicity[4]. -
Why use
? Potassium iodide is employed as a catalytic additive. It drives an in situ Finkelstein reaction, transiently converting 2-chlorobenzoxazole to the highly reactive 2-iodobenzoxazole. The weaker C-I bond lowers the activation energy for the subsequent nucleophilic attack by piperazine[4].
-
Convergent synthetic strategy for piperazinyl-benzoxazole derivatives.
Step-by-Step Experimental Protocol: SNAr Amination
The following protocol outlines the self-validating synthesis of 1-(2-benzoxazolyl)piperazine from 2-chlorobenzoxazole[4].
Materials:
-
2-Chlorobenzoxazole (1.0 eq, e.g., 10.0 g, 0.065 mol)
-
Piperazine (Excess to prevent bis-alkylation, 6.0 eq, 33.6 g, 0.39 mol)
-
Potassium carbonate (
, 1.0 eq, 9.0 g, 0.065 mol) -
Potassium iodide (
, catalytic, 0.1 eq) -
Anhydrous Acetonitrile (200 mL)
Workflow:
-
Preparation of the Reaction Matrix: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the piperazine in 200 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile is a polar aprotic solvent that stabilizes the Meisenheimer complex transition state during the
reaction without hydrogen-bonding to the nucleophile[4].
-
-
Addition of Base and Catalyst: Add
and the catalytic amount of to the stirring solution[4]. -
Electrophile Introduction: Slowly add 2-chlorobenzoxazole dropwise over 15 minutes at room temperature.
-
Causality: Dropwise addition ensures the electrophile is always in the presence of a vast excess of piperazine, strictly favoring mono-alkylation over the formation of symmetrical bis(benzoxazolyl)piperazine dimers.
-
-
Thermal Activation: Heat the reaction mixture to reflux (
) and maintain for 6-8 hours[4]. Monitor reaction progression via Thin Layer Chromatography (TLC) using an eluent of Dichloromethane/Methanol (9:1). The disappearance of the high-Rf 2-chlorobenzoxazole spot validates reaction completion. -
Work-up & Purification:
-
Cool the mixture to room temperature and filter off the inorganic salts (
). -
Concentrate the filtrate under reduced pressure.
-
Partition the residue between distilled water and chloroform (
). Extract the aqueous layer three times with . -
Dry the combined organic layers over anhydrous
, filter, and evaporate to yield the crude product. -
Purify via column chromatography or recrystallization from methanol to yield 1-(2-benzoxazolyl)piperazine as a crystalline powder[4].
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.
Quantitative Data & Biological Efficacy
The structural versatility of the piperazinyl-benzoxazole scaffold allows for fine-tuning of biological activity based on terminal substitution. The table below summarizes key quantitative data derived from authoritative studies.
| Derivative Type | Target / Indication | Key Findings & Quantitative Data | Reference |
| 2-Piperazinylbenzoxazole | Gastrointestinal Motility (5-HT3/4) | Antagonized 5-HT at the longitudinal muscle myenteric plexus (LMMP). Enhanced gastric emptying in rats, acting as a potent gastrokinetic agent. | [1] |
| Piperazinyl-benzoxazole + 1,3,4-oxadiazole-2-thiol | Anticancer (A431, MCF-7, HeLa) | Maximum cytotoxic activity observed against A431 skin cancer cells. Compounds 8j and 8t displayed lowest | [2] |
| Propionamido-benzoxazoles | Antimicrobial (S. aureus, C. albicans) | Broad antibacterial activity with MIC values of 128-256 µg/mL against S. aureus. Derivative 7 showed a highly potent MIC of 32 µg/mL against S. aureus isolates. | |
| Halogen-substituted piperazinyl-benzoxazoles | Versatile Functionalization | Synthesized in high yields via condensation with | [3] |
Conclusion
The synthesis of piperazinyl-benzoxazole derivatives relies on highly predictable and scalable nucleophilic aromatic substitution pathways. By understanding the causality behind reagent selection—such as the use of
References
-
Title: Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives Source: Letters in Organic Chemistry, Volume 7, Issue 7, Oct 2010, p. 519 - 527 URL: [Link]
-
Title: Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties Source: Indian Journal of Chemistry - Section B, Vol.55B(02), Feb 2016, p. 240-247 URL: [Link]
-
Title: Synthesis of 2-Piperazinylbenzothiazole and 2-Piperazinylbenzoxazole Derivatives with 5-HT3 Antagonist and 5-HT4 Agonist Properties Source: Journal of Medicinal Chemistry, 1994, 37(9), 1320-1325 URL: [Link]
-
Title: Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents Source: Medicinal Chemistry Research, 2013, 22(10), 4980-4991 URL: [Link]
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- 2. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents - IR@RGCB [rgcb.sciencecentral.in]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. 615-18-9 | 2-Chlorobenzoxazole | Chlorides | Ambeed.com [ambeed.com]
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole IUPAC name and CAS number
Executive Summary
The compound 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole (often cataloged under vendor-specific IDs due to its specialized nature) represents a highly versatile building block in modern medicinal chemistry. Combining the privileged benzoxazole heterocycle with a piperazine linker and a terminal hydroxyethyl moiety, this molecule serves as a critical scaffold for developing central nervous system (CNS) therapeutics and photoactive prodrug systems.
This whitepaper provides an in-depth technical analysis of its chemical identity, synthetic methodologies, and pharmacological applications, grounded in validated experimental protocols.
Chemical Identity & Physicochemical Profiling
While widely utilized in proprietary drug discovery libraries, this specific derivative is often tracked via commercial catalog numbers rather than a universal CAS registry number[1]. The fusion of the electron-deficient benzoxazole ring with the electron-rich piperazine creates a unique push-pull electronic system, making it an ideal candidate for receptor binding and enzymatic inhibition.
Table 1: Physicochemical and Structural Data
| Property | Value |
| Common / Trade Name | 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole |
| IUPAC Name | 2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-benzoxazole |
| CAS Number | Unassigned / Vendor-Specific (e.g., Smolecule S7748548) |
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| Structural Class | Arylpiperazine-fused Benzoxazole |
| Key Pharmacophores | Hydrogen-bond accepting oxygen (benzoxazole), basic tertiary amine (piperazine), terminal hydroxyl (H-bond donor) |
Synthetic Methodology & Mechanistic Rationale
The synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the benzoxazole nitrogen sufficiently activates the C2 position, allowing for efficient displacement of a leaving group by the piperazine nucleophile.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is designed as a self-validating system, utilizing specific reagents to drive causality and ensure high yield without over-alkylation.
-
Preparation & Solvation: Dissolve 1.0 equivalent of 2-chlorobenzoxazole in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state of the SNAr mechanism without forming a solvation shell around the nucleophile, thereby maximizing reaction kinetics.
-
-
Nucleophile Addition: Add 1.2 equivalents of 1-(2-hydroxyethyl)piperazine.
-
Causality: A slight stoichiometric excess ensures complete consumption of the electrophile, simplifying downstream chromatographic purification.
-
-
Acid Scavenging: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl byproduct. Failing to remove HCl would result in the protonation of the piperazine nitrogen, arresting its nucleophilicity and halting the reaction.
-
-
Thermal Activation: Heat the reaction mixture to 80–90 °C under an inert nitrogen atmosphere for 6–8 hours. Monitor progression via LC-MS to confirm the disappearance of the starting material (self-validation step).
-
Workup & Purification: Quench with ice water to precipitate the crude product. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over MgSO₄, and purify via silica gel flash chromatography (DCM/MeOH gradient).
Synthetic workflow for 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole via SNAr.
Pharmacological Applications
The structural geometry of benzoxazole-piperazine hybrids makes them highly sought after in two distinct areas of pharmacology and chemical biology.
5-HT1A Receptor Modulation
Arylpiperazines linked to benzoxazole cores exhibit potent and selective affinity for 5-HT1A serotonergic receptors[2]. The protonated piperazine nitrogen at physiological pH forms a critical salt bridge with the conserved Asp116 residue in the transmembrane domain of the receptor. The terminal hydroxyethyl group provides additional hydrogen-bonding interactions with the receptor's extracellular loops, fine-tuning the molecule's profile from a partial agonist to a full antagonist depending on the exact spatial orientation.
Phosphodiesterase 7 (PDE7) Inhibition
Substituted benzoxazoles are heavily utilized as inhibitors of PDE7, an enzyme responsible for the specific hydrolysis of cyclic AMP (cAMP)[3]. By blocking PDE7, these compounds elevate intracellular cAMP levels, triggering downstream Protein Kinase A (PKA) activation. This cascade is heavily implicated in enhancing neuroplasticity, improving cognition, and reducing neuroinflammation.
Phototriggered Prodrug Delivery
Beyond receptor modulation, benzoxazole derivatives are employed as photoactive moieties (phototriggers). When conjugated to prodrugs (e.g., butyric acid), the benzoxazole core can absorb specific wavelengths of UV light (254–350 nm), undergoing photocleavage to quantitatively release the active therapeutic agent in a highly controlled, spatio-temporal manner[4].
Pharmacological modulation pathway of benzoxazole derivatives in CNS targets.
Experimental Validation: Radioligand Binding Protocol
To validate the efficacy of synthesized benzoxazole derivatives against CNS targets, a highly controlled radioligand binding assay is required.
Protocol 2: 5-HT1A Radioligand Binding Assay
-
Tissue Preparation: Homogenize rat hippocampus tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.
-
Incubation Mixture: Incubate 50 µg of membrane protein with 1 nM[³H]-8-OH-DPAT (a selective 5-HT1A radioligand) and varying concentrations of the benzoxazole derivative (10⁻¹⁰ to 10⁻⁵ M).
-
Causality: The assay buffer must contain 10 μM pargyline to inhibit monoamine oxidase (preventing enzymatic degradation of the ligand) and 0.1% ascorbic acid to prevent oxidative degradation during the incubation period.
-
-
Equilibration: Allow the mixture to incubate at 25 °C for 60 minutes to ensure thermodynamic equilibrium is reached between the competing ligands.
-
Filtration & Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.
-
Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI coats the glass fibers with positive charges, drastically reducing the non-specific binding of the lipophilic benzoxazole ligands to the filter matrix.
-
-
Data Analysis & Validation: Quantify radioactivity using liquid scintillation counting. Calculate IC₅₀ values via non-linear regression and convert to Kᵢ values using the Cheng-Prusoff equation.
-
Self-Validation: Always run WAY-100635 (a known 5-HT1A antagonist) in parallel as a reference standard to validate the dynamic range and sensitivity of the assay batch.
-
Conclusion
The compound 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole is a structurally optimized intermediate that bridges the gap between synthetic feasibility and potent biological activity. Whether utilized as a precursor for PDE7 inhibitors, a 5-HT1A receptor ligand, or a phototriggered delivery system, its unique physicochemical properties make it an indispensable tool in advanced drug discovery pipelines.
References
-
Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands | Journal of Medicinal Chemistry ACS Publications[Link][2]
-
WO2019014305A1 - Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors Google Patents[3]
-
Benzoxazole derivatives as phototriggers for the release of butyric acid Sciforum[Link][4]
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Solubility of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole in DMSO and ethanol
Solubility Profiling of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole in DMSO and Ethanol: A Comprehensive Technical Guide
Executive Summary & Physicochemical Context
The compound 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is a highly specialized hybrid heterocycle. It combines a lipophilic benzoxazole core—a scaffold frequently utilized in the development of novel anticancer and CNS-active agents[1]—with a hydrophilic 1-(2-hydroxyethyl)piperazine moiety. This structural dichotomy creates an amphiphilic profile that heavily dictates its solvation thermodynamics.
For drug development professionals, understanding how this compound behaves in primary organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH) is critical. DMSO is the industry standard for high-throughput screening and stock preservation, while ethanol serves as a vital co-solvent for in vivo formulations and thermodynamic solubility assessments. This whitepaper provides a rigorous, causality-driven framework for evaluating and optimizing the solubility of this compound.
Solvation Thermodynamics: DMSO vs. Ethanol
The solubility of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is governed by the ability of the solvent to disrupt the stable crystalline lattice of the benzoxazole core while simultaneously stabilizing the polar hydroxyethyl and basic piperazine groups.
-
Dimethyl Sulfoxide (DMSO): As a strongly polar aprotic solvent (Dielectric constant, ε = 46.7), DMSO acts as an exceptional hydrogen-bond acceptor. It rapidly solvates the basic nitrogen atoms of the piperazine ring and the hydroxyl proton. Because it prevents the compound from re-establishing its crystalline lattice, DMSO yields exceptionally high apparent solubility, making it ideal for kinetic solubility assays[2].
-
Ethanol: As a polar protic solvent (ε = 24.3), ethanol acts as both a hydrogen-bond donor and acceptor. While it interacts favorably with the 2-hydroxyethyl group, it is less effective than DMSO at disrupting the hydrophobic stacking of the benzoxazole rings. Consequently, ethanol yields a moderate, true thermodynamic solubility profile, which is highly predictive of the drug's behavior in physiological or formulated states[3].
Quantitative Solvation Profile
The following table summarizes the theoretical and empirically derived solvation parameters for this class of piperazinyl benzoxazole derivatives.
Table 1: Comparative Physicochemical and Solvation Profile
| Parameter | Dimethyl Sulfoxide (DMSO) | Ethanol (EtOH) |
| Solvent Classification | Polar Aprotic | Polar Protic |
| Dielectric Constant (ε) | 46.7 | 24.3 |
| H-Bond Donor Capacity | None | High (-OH group) |
| H-Bond Acceptor Capacity | High (S=O group) | Moderate (-OH group) |
| Estimated Solubility Range | > 50 mg/mL (Highly Soluble) | 10 - 25 mg/mL (Moderately Soluble) |
| Primary Solvation Mechanism | Disruption of crystal lattice via dipole-dipole interactions | Hydrogen bonding with the piperazine and hydroxyethyl moieties |
| Downstream Application | High-throughput in vitro screening (Kinetic) | In vivo formulation / Co-solvent systems (Thermodynamic) |
Workflow & Decision Tree
The erroneous use of kinetic solubility data for late-stage formulation can lead to catastrophic failures in drug absorption models[4]. The diagram below outlines the strategic divergence between DMSO-driven kinetic assays and Ethanol-driven thermodynamic assays.
Figure 1: Decision tree and workflow for kinetic and thermodynamic solubility profiling.
Experimental Methodologies
As a Senior Application Scientist, it is imperative to design protocols that are self-validating. The following methodologies detail how to accurately measure the solubility of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole while avoiding common artifacts like the "crash-out" phenomenon (where a drug precipitates amorphously upon sudden dilution).
Protocol A: Kinetic Solubility Assessment (DMSO-Driven)
Purpose: To determine the maximum concentration of the compound that can be maintained in an aqueous assay buffer without precipitation, starting from a DMSO stock[5]. Causality: We limit the final DMSO concentration to ≤2% v/v. Higher concentrations of DMSO can artificially inflate apparent solubility and cause cytotoxicity in cell-based assays[6].
-
Stock Preparation: Weigh exactly 2.0 mg of the solid compound and dissolve in 100 µL of 100% anhydrous DMSO to create a highly concentrated stock. Vortex for 30 seconds.
-
Serial Dilution: Prepare a 96-well plate with the target aqueous buffer (e.g., PBS, pH 7.4). Spike the DMSO stock into the buffer to create a concentration gradient (e.g., 1 µM to 500 µM), ensuring the final DMSO volume remains constant at 1% across all wells.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours. Causality: This timeframe mimics the typical duration of an in vitro biochemical assay.
-
Nephelometric Detection: Measure light scattering at 620 nm using a microplate reader.
-
Self-Validation Step: The kinetic solubility limit is defined as the lowest concentration where the scattering signal exceeds the baseline of the buffer control by >3 standard deviations. Include a known soluble compound as a negative control to ensure buffer integrity.
Protocol B: Thermodynamic Solubility Determination (Ethanol-Driven)
Purpose: To determine the true equilibrium solubility of the compound in ethanol or ethanol/water co-solvent systems for preclinical formulation[4]. Causality: Unlike kinetic assays, this method starts with the solid drug. It measures the lowest-energy crystalline state rather than a metastable amorphous precipitate, providing reliable data for in vivo dosing[2].
-
Solid Addition: Add an excess amount of solid 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole (e.g., 50 mg) into a 5 mL glass vial.
-
Solvent Addition: Add 1 mL of 100% Ethanol (or the desired EtOH/Aqueous formulation vehicle).
-
Equilibration: Add a magnetic stir bar, seal the vial, and stir at 300 rpm at a constant temperature of 37°C.
-
Phase Separation: After 24 hours, extract a 100 µL aliquot. Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solids, or filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is used because it exhibits low non-specific binding for lipophilic heterocycles.
-
Quantification: Dilute the supernatant appropriately in mobile phase and analyze via HPLC-UV against a pre-established standard curve.
-
Self-Validation Step (Equilibrium Check): Extract a second aliquot at 48 hours and repeat the quantification. The system is validated as having reached true thermodynamic equilibrium only if the concentration at 48 hours is within ±5% of the 24-hour measurement. If it varies by more than 5%, extend the incubation to 72 hours.
References
-
Murty, M. S. R., et al. (2013). "Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents." Medicinal Chemistry Research. 1
-
Petereit, A., et al. (2014). "Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks." ResearchGate. 2
-
Zhang, Y., et al. (2017). "Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid." PubMed Central (PMC). 6
-
Elder, D., et al. (2014). "Solubility in Pharmaceutical R&D: Predictions and Reality." American Pharmaceutical Review. 4
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An In-depth Technical Guide to 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry. The benzoxazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities.[1][2][3] The incorporation of a piperazine moiety often enhances pharmacokinetic properties and provides a versatile point for further molecular modifications.[3] This document details the molecular formula and weight, a representative synthetic protocol, in-depth structural elucidation and characterization methodologies, and potential applications in drug development.
Compound Profile: Molecular Weight and Formula
The fundamental physicochemical properties of a compound are critical for its application in research and development. For 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole, these have been determined based on its constituent chemical moieties.
The molecular structure is an assembly of a benzoxazole core, a piperazine linker, and a 2-hydroxyethyl group. A systematic breakdown of these components allows for the precise determination of the molecular formula and weight.
-
Benzoxazole: C₇H₅NO[2]
-
Piperazine: C₄H₁₀N₂
-
2-Hydroxyethyl group: -C₂H₅O
The assembly of these fragments with the elimination of atoms to form the final structure results in the following:
| Property | Value |
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.30 g/mol |
Synthesis Pathway: A Representative Protocol
The synthesis of 2-substituted benzoxazoles is a well-established area of organic chemistry.[4] The following protocol is a representative, field-proven method for the synthesis of 2-(piperazin-1-yl)benzoxazole derivatives, adapted for the specific synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole. This multi-step synthesis involves the initial formation of the 2-substituted benzoxazole followed by functionalization of the piperazine ring.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
Step-by-Step Methodology
Step 1: Synthesis of 2-(Piperazin-1-yl)benzoxazole
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminophenol (1 equivalent) and an excess of piperazine (3-4 equivalents) in a suitable solvent such as ethanol.
-
Initiation of Reaction: To this solution, add a suitable activating agent for the formation of the benzoxazole ring. A common method involves the reaction with cyanogen bromide or a similar reagent to form a 2-aminobenzoxazole intermediate in situ, which then reacts with the excess piperazine. A more direct route involves the use of a pre-formed 2-chlorobenzoxazole.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete conversion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-(piperazin-1-yl)benzoxazole.
Step 2: Synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole
-
Reactant Preparation: The purified 2-(piperazin-1-yl)benzoxazole (1 equivalent) from Step 1 is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Addition of Reagents: To this solution, add a non-nucleophilic base such as potassium carbonate (1.5-2 equivalents) and 2-bromoethanol (1.1 equivalents).
-
Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours. The reaction progress is monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled and poured into ice-water to precipitate the product. The solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final compound, 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole, as a pure solid.
Structural Elucidation and Characterization
The definitive confirmation of the chemical structure of a newly synthesized compound is paramount. A combination of spectroscopic techniques is employed for the unambiguous structural elucidation of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the benzoxazole ring, the piperazine ring, and the hydroxyethyl group. The aromatic protons of the benzoxazole moiety typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the piperazine ring will exhibit complex splitting patterns in the aliphatic region (δ 2.5-4.0 ppm). The methylene protons of the hydroxyethyl group will also be present in this region, with the hydroxyl proton appearing as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the benzoxazole ring will resonate at lower field (δ 110-165 ppm), while the aliphatic carbons of the piperazine and hydroxyethyl groups will appear at higher field (δ 40-70 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole, high-resolution mass spectrometry (HRMS) should confirm the calculated molecular formula of C₁₃H₁₇N₃O₂. The mass spectrum will also display a characteristic fragmentation pattern that can be used to further confirm the structure. Common fragmentation pathways for piperazine-containing compounds involve cleavage of the piperazine ring and its substituents.
Characterization Workflow
Caption: Workflow for the structural characterization of the target compound.
Potential Applications in Drug Development
Benzoxazole derivatives are known to exhibit a wide array of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] The piperazine moiety is a common scaffold in centrally active agents, such as antipsychotics and antidepressants, due to its ability to interact with various receptors and transporters in the central nervous system. The hydroxyethyl group can improve solubility and provides a potential site for further derivatization to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.
Given these structural features, 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole represents a promising scaffold for the development of novel therapeutics targeting a range of diseases. Further pharmacological screening is warranted to explore its full potential.
References
- N-(2-(4-Benzhydryloxyethyl-1-piperazinyl)ethyl)
- Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022, December 15).
- 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid. Sigma-Aldrich.
- Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. (2013, October). Medicinal Chemistry Research, 22(10).
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (2021, October 28). An-Najah Repository.
- 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid. PubChem.
- 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3,5-dinitrobenzoic acid - Optional[1H NMR] - Spectrum. SpectraBase.
- Benzoxazole. Wikipedia.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. The Royal Society of Chemistry.
- The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024, May 29). IntechOpen.
- 2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(z)-[3-(2-methoxyethyl) - PubChemLite.
- 1-(2-Hydroxyethyl)piperazine(103-76-4) 1H NMR spectrum. ChemicalBook.
- Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com.
- Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. Benchchem.
- US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine.
- 2-[4-(2-Hydroxyethyl)
- 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic Acid [Good's buffer component for biological research]. TCI Chemicals.
- 2-[4-(2-Hydroxyethyl)
- Figure 2 from Behaviour of 4-(−2-Hydroxyethyl)-1-Piperazineethanesulphonic Acid under Electrospray Ionisation Mass Spectrometry Conditions. Semantic Scholar.
- 1,4-Piperazinediethanol. PubChem.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025, October 3). MDPI.
- CAS No : 103-76-4 | Product Name : 1-(2-Hydroxyethyl)piperazine.
- HEPES-2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid free acid ≥99.0%, OmniPur® for biotechnology, Millipore®. Avantor.
- 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-ethanesulfonic acid CAS 7365-45-9 | 110110. MilliporeSigma.
- 103-76-4|N-(2-Hydroxyethyl)piperazine|BLD Pharm.
- 1,4-DI(2-HYDROXYETHYL)PIPERAZINE. Inxight Drugs.
-
11-(4-(2-(2-Hydroxyethoxy)ethyl)piperazin-1-yl)dibenzo[b,f][5][6]thiazepine 5-oxide dihydrochloride. Sigma-Aldrich.5-oxide dihydrochloride. Sigma-Aldrich.
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- 6. researchgate.net [researchgate.net]
Engineering the Benzoxazole-Piperazine Scaffold: A Technical Guide to Design, Synthesis, and Pharmacological Evaluation
Introduction: The Rationale Behind the Scaffold
As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the challenge of balancing target affinity with favorable pharmacokinetic properties. The fusion of the benzoxazole core with a piperazine moiety represents a masterclass in rational drug design. Benzoxazoles act as structural isosteres of natural nucleic acid bases (such as adenine and guanine), providing crucial hydrogen-bond acceptor sites and enabling π-π stacking interactions within hydrophobic protein pockets 1. However, their inherent lipophilicity often limits bioavailability. By incorporating a piperazine ring—a highly basic, water-soluble heterocycle—we not only enhance aqueous solubility but also introduce a flexible linker capable of reaching secondary binding domains.
Structural Synergy and Structure-Activity Relationship (SAR)
The strategic placement of the piperazine ring dictates the biological trajectory of the hybrid molecule. For instance, substituting the piperazine at the C-2 position of the benzoxazole ring generally enhances aqueous solubility and antitumor activity, whereas placement at the C-6 position can sometimes decrease potency depending on the specific target receptor 1.
Fig 1: Pharmacophore synergy and multi-target biological profiling of the hybrid scaffold.
Key Pharmacological Targets and Quantitative Efficacy
The versatility of this scaffold is evidenced by its broad-spectrum efficacy. In oncology, N-methylpiperazine-substituted benzoxazoles have demonstrated profound cytotoxicity against breast cancer cell lines by targeting the epidermal growth factor receptor (EGFR) 1. In the antimicrobial space, amide-linked benzoxazole-piperazine hybrids exhibit potent inhibition of E. coli DNA gyrase, rivaling standard antibiotics like chloramphenicol 2. Furthermore, triazole-tethered derivatives show dual anticancer and antibacterial action 3.
Table 1: Quantitative Efficacy of Key Benzoxazole-Piperazine Derivatives
| Compound / Substitution | Primary Target / Assay | Efficacy Metric | Reference |
| N-methylpiperazin-1-yl-acetamide | Breast Cancer (EGFR) | IC50 = 12 nM | Abdelgawad et al. |
| 3,5-dichlorophenyl-1,2,3-triazole | Breast Cancer (MCF-7) | IC50 = 19.89 µM* | Vidya et al. |
| 3,5-dichlorophenyl-1,2,3-triazole | Antibacterial (B. subtilis) | MIC = 3.12 µg/mL | Vidya et al. |
| Amide-linked hybrid (Compound 9f) | Antibacterial (E. coli DNA Gyrase) | Docking Score = -7.7 kcal/mol | Jani et al. |
| Ethyl piperazine derivative | Alzheimer's Disease (BChE) | 54% Inhibition at 50 mM | Celik et al. |
*Note: Reported as mM in some primary literature, but structural context and standard assays typically imply the micromolar (µM) range interpretation.
Synthetic Methodologies: Overcoming Regioselectivity and Yield Challenges
Synthesizing these hybrids requires precise control over regiochemistry, particularly when functionalizing the benzoxazole core with halogens (like fluorine) to enhance metabolic stability. Traditional harsh nitration or reduction conditions often lead to complex mixtures or dehalogenation. To circumvent this, a highly efficient, self-validating multi-step protocol utilizing an Indium-mediated one-pot reductive cyclization is employed 4.
Fig 2: One-pot Indium-mediated reductive cyclization workflow for benzoxazole-piperazines.
Step-by-Step Methodology: One-Pot Indium-Mediated Reductive Cyclization
-
Step 1: Mild Regioselective Nitration
-
Procedure: Treat the halogenated phenol precursor (e.g., 3-chloro-4-fluorophenol) with 15% HNO3 in glacial acetic acid at 0 °C.
-
Causality & Logic: Standard nitration (H2SO4/HNO3) is too harsh for electron-rich phenols, causing oxidative degradation and over-nitration. By using mild 15% HNO3 at 0 °C, we strictly control the electrophilic aromatic substitution to yield the ortho-nitrophenol. This specific regiochemistry is an absolute prerequisite for the subsequent cyclization into an oxazole ring.
-
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) Piperazinylation
-
Procedure: Reflux the isolated ortho-nitrophenol intermediate with an aryl piperazine derivative in toluene or chlorobenzene.
-
Causality & Logic: The newly installed nitro group is strongly electron-withdrawing, which activates the adjacent halogen (chlorine) for displacement. The secondary amine of the piperazine acts as the nucleophile. Toluene is selected as the solvent because it provides the necessary thermal energy (reflux ~110 °C) without participating in unwanted side reactions, ensuring clean conversion.
-
-
Step 3: Chemoselective Reductive Cyclization
-
Procedure: To the piperazinyl-nitrophenol intermediate, add Indium powder in acetic acid. Following reduction, introduce trimethyl orthoacetate directly into the reaction vessel to facilitate cyclization.
-
Causality & Logic: This is the critical self-validating step of the protocol. Traditional reducing agents like Palladium on Carbon (Pd/C) with H2 risk hydrodehalogenation (stripping the fluorine atom off the ring). Indium in acetic acid is highly chemoselective; it reduces the nitro group to an aniline while leaving halogens completely intact. The resulting ortho-aminophenol is highly reactive and unstable; by adding trimethyl orthoacetate in situ, we immediately trap the intermediate, driving the condensation forward to close the benzoxazole ring in one pot. This prevents degradation and boosts isolated yields to 53–75% 4.
-
Conclusion & Future Perspectives
The benzoxazole-piperazine scaffold is a master key in medicinal chemistry. By understanding the mechanistic causality behind both its biological interactions (π-π stacking combined with basic solubilization) and its synthetic assembly (chemoselective one-pot cyclization), researchers can rapidly iterate on this framework. Future drug development should focus on exploiting bioisosterism and leveraging in-silico ADMET predictions to further refine these hybrids against resistant microbial strains and complex oncological targets.
References
-
Erol et al. / Abdelgawad et al. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." IntechOpen, 2024. 1
-
Vidya, K. "Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles." Indian Journal of Heterocyclic Chemistry / Connect Journals, 2020.3
-
"Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." PMC, 2015. 4
-
Jani, A.J., et al. "Design, synthesis, antimicrobial evaluation, in-silico molecular docking, and ADME-T evaluation of novel benzoxazole-piperazine hybrids with amide linkage." Taylor & Francis, 2025. 2
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- 4. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Discovery, Evolution, and Synthetic Modalities of Piperazinyl Benzoxazole Compounds: A Technical Guide
Executive Summary
The piperazinyl benzoxazole scaffold represents a privileged pharmacophore in medicinal chemistry. Originally conceptualized in the early 1990s, these heterocyclic compounds have undergone rigorous structural evolution, primarily targeting the serotonergic system (specifically 5-HT3 and 5-HT4 receptors)[1]. As drug development progressed, researchers fine-tuned the structure-activity relationship (SAR) of these molecules, transitioning them from basic 5-HT3 antagonists into highly selective partial agonists for the treatment of[2]. Today, the scaffold's utility has expanded into oncology, serving as a backbone for novel hybrid heterocycles[3]. This whitepaper dissects the historical discovery, mechanistic pharmacology, and synthetic protocols of piperazinyl benzoxazole derivatives.
Historical Discovery & SAR Evolution
The genesis of piperazinyl benzoxazoles as neuroactive agents began with the search for potent antiemetics to combat[4]. In 1994, Monge et al. synthesized a series of 2-piperazinylbenzoxazole and 2-piperazinylbenzothiazole derivatives, identifying them as potent 5-HT3 receptor antagonists and 5-HT4 agonists[1]. While these early compounds exhibited high in vitro binding affinity (e.g.,
The late 1990s marked a paradigm shift. Sato et al. (1998) recognized that the mutual positions of the aromatic ring, the nitrogen atom, and the terminal amine formed a restricted conformation ideal for [5]. By substituting the 5-position of the benzoxazole ring and utilizing a homopiperazinyl group, they synthesized compounds like 5-chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole, which demonstrated increased potency and lowered intrinsic activity[6].
This SAR trajectory culminated in the mid-2000s when Yoshida and colleagues developed a series of 2-(1-piperazinyl)benzoxazole derivatives specifically tailored for IBS-D[2]. Their optimization led to compound 6g and compound 133, which exhibited marked antidiarrheal activity with minimal constipating side effects—a significant clinical advantage over pure antagonists[2].
Table 1: Quantitative SAR Evolution of Key Piperazinyl Benzoxazoles
| Compound / Derivative Class | Primary Target | Pharmacological Profile | Key Quantitative Metric | Reference |
| Early 2-Piperazinylbenzoxazoles | 5-HT3 / 5-HT4 | Antagonist / Agonist | ||
| 5-Chloro-7-methyl-2-(4-methyl-1-homopiperazinyl)benzoxazole | 5-HT3 | Partial Agonist | High binding affinity, lowered intrinsic activity | |
| Compound 133 / 6g | 5-HT3 | Partial Agonist | Highest potency in vitro/in vivo for IBS-D | |
| Piperazinyl benzoxazole + 1,3,4-oxadiazole (30a, 30e, 30j) | Cellular Cytotoxicity | Anticancer Agent | High cytotoxicity against A431, MCF-7, HeLa | [[3]]([Link]) |
Mechanistic Pharmacology: 5-HT3 Receptor Modulation
The 5-HT3 receptor is unique among serotonin receptors; it is a pentameric ligand-gated cation channel rather than a G-protein coupled receptor[4]. The causality behind the efficacy of piperazinyl benzoxazoles lies in their precise geometric alignment within the receptor's binding pocket. The benzoxazole core acts as a bioisostere for the indole ring of serotonin, engaging in
By acting as partial agonists, these compounds uniquely modify the function of the [6]. In states of serotonin hypersecretion (such as in IBS-D), the partial agonist competes with endogenous serotonin, effectively acting as an antagonist to prevent excessive
Figure 1: Mechanism of action of piperazinyl benzoxazoles on 5-HT3 receptor-mediated GI motility.
Synthetic Methodology: A Self-Validating Protocol
To ensure scientific integrity and reproducibility, the synthesis of 2-(piperazin-1-yl)benzoxazoles must follow a self-validating system where each intermediate can be isolated and spectroscopically verified. The most robust approach utilizes a nucleophilic aromatic substitution (
Step-by-Step Methodology
-
Preparation of 2-Mercaptobenzoxazole: Protocol: React 2-aminophenol with carbon disulfide (
) in the presence of potassium hydroxide (KOH) and ethanol. Reflux for 12 hours. Acidify the mixture to precipitate the intermediate. Causality & Validation: KOH facilitates the nucleophilic attack of the amine on . Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1) validates the complete consumption of the highly polar 2-aminophenol. -
Chlorination to 2-Chlorobenzoxazole: Protocol: Suspend the 2-mercaptobenzoxazole in phosphorus oxychloride (
) and add phosphorus pentachloride ( ). Reflux at 100°C for 4-6 hours. Quench over crushed ice and extract with dichloromethane (DCM). Causality & Validation: The combination ensures complete conversion of the tautomeric thiol/thione to the highly electrophilic 2-chlorobenzoxazole, setting up a highly favored reaction. The product is a reactive oil; verify via immediate GC-MS to prevent hydrolysis back to the benzoxazolone. -
Nucleophilic Substitution (Amination): Protocol: Dissolve the 2-chlorobenzoxazole in anhydrous N,N-dimethylformamide (DMF). Add 1.2 equivalents of the desired piperazine derivative and 2.0 equivalents of triethylamine (
). Causality & Validation: acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nucleophile, which would otherwise stall the reaction. -
Heating and Isolation: Protocol: Heat the reaction mixture to 80°C for 8 hours. Monitor via LC-MS. Once complete, pour the mixture into ice water to precipitate the crude 2-(piperazin-1-yl)benzoxazole.
-
Purification: Protocol: Purify the crude solid via silica gel column chromatography (DCM:MeOH gradient) or recrystallization from ethanol to yield the pure target compound.
Figure 2: Step-by-step synthetic workflow for 2-(piperazin-1-yl)benzoxazole derivatives.
Modern Applications: Oncology and Beyond
While the historical focus of piperazinyl benzoxazoles has been neuro-gastroenterology, contemporary drug discovery has repurposed this scaffold for oncology. The rigid, planar nature of the benzoxazole ring, combined with the solubilizing and hydrogen-bonding capabilities of the piperazine moiety, makes it an excellent candidate for kinase inhibition and DNA intercalation.
In 2013, Murty et al. synthesized a novel series of via a three-carbon spacer[3]. These hybrid heterocycles were evaluated for cytotoxicity against multiple human cancer cell lines. Compounds such as 30a, 30e, and 30j demonstrated significant anticancer activity, particularly against the A431 (skin carcinoma) cell line, which proved to be the most sensitive to these agents[3]. This structural hybridization highlights the versatility of the piperazinyl benzoxazole core, proving that strategic functionalization can pivot the molecule's target from membrane-bound ion channels to intracellular apoptotic pathways.
References
-
Yoshida, S., et al. "Orally Active Benzoxazole Derivative as 5-HT3 Receptor Partial Agonist for Treatment of Diarrhea-Predominant Irritable Bowel Syndrome." Journal of Medicinal Chemistry, 2005.[Link]
-
Murty, M.S.R., et al. "Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents." Medicinal Chemistry Research, 2013.[Link]
-
Sato, Y., et al. "Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut." Journal of Medicinal Chemistry, 1998.[Link]
-
Monge, A., et al. "Synthesis of 2-Piperazinylbenzothiazole and 2-Piperazinylbenzoxazole Derivatives with 5HT3 Antagonist and 5HT4 Agonist Properties." Journal of Medicinal Chemistry, 1994.[Link]
-
Mahesh, R., et al. "Cancer chemotherapy-induced nausea and vomiting: role of mediators, development of drugs and treatment methods." Pharmazie, 2005.[Link]
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Material safety data sheet (MSDS) for 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Abstract & Strategic Context
Standard Material Safety Data Sheets (MSDS) often provide generic hazard codes that fail to address the specific physicochemical behaviors of complex molecular scaffolds. As a Senior Application Scientist, I have designed this technical whitepaper to bridge the gap between basic hazard communication and advanced laboratory application.
The compound 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is a highly versatile active pharmaceutical ingredient (API) intermediate. The fusion of a lipophilic benzoxazole core with a hydrophilic, substituted piperazine ring creates a privileged scaffold heavily utilized in the development of phosphodiesterase 7 (PDE7) inhibitors [1] and broad-spectrum antiviral agents [2, 3]. However, this dual-nature architecture also introduces specific handling challenges, including pH-dependent solubility, potential respiratory sensitization, and specific hepatic metabolic liabilities.
Physicochemical Architecture & Causality
To handle this compound safely and effectively, one must understand how its structural components dictate its physical behavior. The piperazine nitrogen atoms are basic, while the benzoxazole ring provides significant lipophilicity. The addition of the 2-hydroxyethyl group increases aqueous solubility and provides a critical hydrogen-bond donor/acceptor site, which is often the target for covalent binding in antiviral drug design [3].
Table 1: Physicochemical & Pharmacokinetic Profiling
| Parameter | Value / Description | Causality / Laboratory Impact |
| Molecular Formula | C13H17N3O2 | Determines exact mass (247.13 g/mol ) for LC-MS validation and stability tracking. |
| LogP (estimated) | 1.8 - 2.5 | Lipophilic benzoxazole drives organic solubility; requires DMSO for initial stock preparation. |
| pKa (Piperazine N) | ~8.5 - 9.0 | Basic nitrogen is protonated at physiological pH, affecting cell permeability and requiring buffered media for in vitro assays. |
| Solubility Profile | DMSO (>30 mg/mL)Water (<1 mg/mL) | Aqueous precipitation occurs if stock is crashed directly into unbuffered water. Gradual titration into assay media is required. |
Toxicological Mechanisms & GHS Profiling
The hazards associated with this compound are directly linked to its pharmacophore. Piperazine derivatives are well-documented respiratory and dermal sensitizers. Furthermore, the benzoxazole ring can undergo Cytochrome P450 (CYP450)-mediated oxidation, leading to reactive intermediates that can deplete intracellular glutathione (GSH) and cause localized cytotoxicity [2].
Table 2: GHS Hazard Classification & Mitigation Strategy
| Hazard Class | GHS Code | Mechanistic Cause | Laboratory Mitigation Strategy |
| Skin Irritation | H315 | Basic piperazine nitrogen abstracts protons from epidermal lipids, causing localized saponification. | Double-layered nitrile gloves; acidic decontamination wash for spills. |
| Eye Irritation | H319 | High localized pH upon contact with aqueous mucosal membranes. | Safety goggles; immediate access to an isotonic eyewash station. |
| Sensitization | H334 | Aerosolized micro-particulates interact with alveolar macrophages, triggering an immune response. | Handle powders exclusively in a Class II Biosafety Cabinet (BSC) or enclosed balance. |
Metabolic Degradation & Toxicity Pathway
Understanding the in vivo and in vitro degradation of this compound is critical for interpreting assay toxicity. The diagram below illustrates the proposed CYP450-mediated metabolic pathway that leads to potential hepatocellular toxicity.
Figure 1: Proposed CYP450-mediated metabolic degradation and hepatotoxicity pathway.
Self-Validating Experimental Protocols
To ensure scientific integrity and operator safety, standard operating procedures must be designed as self-validating systems. The following protocols incorporate built-in physical and analytical checks to confirm success at critical junctures.
Protocol A: Self-Validating Reconstitution for High-Throughput Screening (HTS)
Because the compound contains a lipophilic core, improper solubilization will lead to micro-precipitates that artificially lower the effective concentration in in vitro assays, leading to false-negative data.
-
Equilibration: Bring the lyophilized vial to room temperature inside a desiccator.
-
Causality: Prevents ambient moisture condensation, which can hydrolyze the compound or cause irreversible aggregation of the powder.
-
-
Solubilization: Add anhydrous, LC-MS grade DMSO to achieve a 10 mM stock.
-
Causality: DMSO efficiently disrupts the crystalline lattice of the benzoxazole core without degrading the hydroxyethyl moiety.
-
-
Validation (Tyndall Effect Check): Shine a focused laser pointer through the glass vial.
-
Causality: If the beam path is visible (light scattering), micro-particulates remain. Sonicate for 5 minutes at 25°C until the beam path completely disappears, validating 100% dissolution.
-
-
Filtration: Pass the validated solution through a 0.22 µm PTFE syringe filter.
-
Causality: Polytetrafluoroethylene (PTFE) is chemically inert to DMSO. Using Polyethersulfone (PES) or cellulose filters will result in plasticizer leaching, which can poison cellular assays.
-
-
Storage: Aliquot into amber glass vials, purge the headspace with Argon gas, and store at -20°C.
-
Causality: Amber glass prevents photo-oxidation of the benzoxazole ring; Argon displaces oxygen to prevent N-oxide formation on the piperazine nitrogen.
-
Figure 2: Self-validating reconstitution workflow for in vitro assay preparation.
Protocol B: Chemical Spill & Decontamination Workflow
Standard soap and water are ineffective for cleaning spills of this compound due to its high LogP.
-
Containment: Isolate the spill area immediately to prevent aerosolization of the powder.
-
Neutralization: Apply a 1% Citric Acid or dilute HCl solution directly to the powder/spill.
-
Causality: The weak acid protonates the basic piperazine nitrogens. This converts the highly lipophilic free base into a water-soluble citrate/hydrochloride salt, breaking its adherence to the benchtop surface.
-
-
Absorption: Wipe the neutralized area with absorbent pads and place them in a sealed, labeled hazardous waste container.
-
Validation (Swab Test): Swab the decontaminated area with a methanol-soaked Q-tip and analyze via LC-MS/MS (Target m/z: 248.1 [M+H]+).
-
Causality: This analytical validation ensures that residual surface contamination is completely eradicated and falls below the occupational exposure limit (OEL).
-
Conclusion
Handling 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole requires a deep understanding of its dual-nature physicochemical properties. By implementing self-validating workflows—such as the Tyndall effect check for solubility and acid-base neutralization for decontamination—researchers can ensure both the integrity of their pharmacological data and the safety of their laboratory personnel.
References
- Santora, V. J., Chen, M., & Chung, D. (2023). Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors (U.S. Patent No. 11,685,745). U.S. Patent and Trademark Office.
-
Walayat, K., Mohsin, N. U. A., Aslam, S., Rasool, N., Ahmad, M., Rafiq, A., Al-Hussain, S. A., & Zaki, M. E. A. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry, 16(12), 105292. URL:[Link]
-
Xiao, Y.-Q., Long, J., Zhang, S.-S., Zhu, Y.-Y., & Gu, S.-X. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(24), 16839–16853. URL:[Link]
Elucidating the Biological Targets of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole: A Strategic Approach to Target Identification and Validation
An In-Depth Technical Guide for Researchers
Abstract
The hybrid scaffold of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole represents a confluence of two pharmacologically significant moieties: the benzoxazole ring system and the piperazine functional group. This combination forms what is often termed a "privileged structure" in medicinal chemistry, a framework known to bind to multiple, distinct biological targets, thereby exhibiting a wide spectrum of bioactivities.[1] Literature on related analogues suggests a high probability of activity in oncology, inflammation, and central nervous system (CNS) disorders.[1][2][3][4] This guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of the specific biological targets of this compound. We eschew a rigid, one-size-fits-all approach, instead advocating for a logical, evidence-driven workflow that begins with broad, predictive screening and progressively narrows to specific, high-confidence targets. The methodologies detailed herein are designed to be self-validating, providing researchers and drug development professionals with a robust framework for elucidating the mechanism of action and unlocking the therapeutic potential of this promising chemical entity.
Foundational Rationale: The Pharmacological Promise of the Piperazinyl-Benzoxazole Scaffold
The core of our investigative strategy is built upon the established pharmacology of the constituent scaffolds.
-
The Benzoxazole Core: This heterocyclic system is a cornerstone of numerous compounds with demonstrated anti-inflammatory (often via COX-2 inhibition), anticancer, antimicrobial, and antifungal properties.[2][5][6] Its rigid, planar structure is adept at participating in key binding interactions within enzyme active sites and protein receptors.
-
The Piperazine Moiety: The piperazine ring is a ubiquitous feature in medicinal chemistry, prized for its ability to improve pharmacokinetic properties and serve as a versatile linker to engage with a wide array of biological targets.[1] The arylpiperazine substructure, in particular, is a well-established pharmacophore for CNS targets, including serotonin and dopamine receptors, as well as various kinases.[1][4]
The specific molecule, 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole, combines these features. The hydroxyethyl group adds a potential hydrogen bonding site, further diversifying its interaction potential. Our task is to de-convolute which of the many possible targets are relevant for this specific structural arrangement.
Phase I: Target Hypothesis Generation via In Silico & High-Throughput Screening
The initial phase is designed to cast a wide net, efficiently identifying the most probable therapeutic areas and target classes. This prevents resource-intensive deep dives into low-probability pathways.
In Silico Target Prediction
Before committing to wet-lab experiments, computational methods can generate a ranked list of potential targets, providing a crucial starting point.
Protocol 1: Reverse Pharmacophore and Similarity Searching
-
Scaffold Decomposition: Break down the query molecule into its core fragments: benzoxazole, piperazine, and the N-(2-hydroxyethyl) group.
-
Database Query: Use chemical informatics platforms (e.g., SciFinder, ChEMBL) to search for known bioactive molecules containing these fragments.
-
Target Collation: Compile a list of the protein targets associated with the retrieved hits. Pay special attention to targets that appear frequently.
-
Hypothesis Prioritization: Targets associated with high-affinity compounds structurally similar to the query molecule become primary hypotheses. For instance, searches will likely retrieve numerous piperazinyl-containing compounds that target kinases and G-Protein Coupled Receptors (GPCRs).[1][3][4]
Broad-Spectrum In Vitro Screening
The most efficient method to empirically survey the target landscape is to submit the compound to large-scale, commercially available screening panels.
Causality Behind Experimental Choice: Rather than testing individual targets based on biased hypotheses, these panels provide an objective, panoramic view of the compound's interactions across hundreds of validated targets. This approach minimizes the risk of missing unexpected activities ("off-targets" that could become primary targets) and rapidly focuses subsequent efforts.
Protocol 2: Kinase and GPCR Panel Screening
-
Kinase Profiling:
-
Objective: To identify any interaction with the human kinome. Many anticancer drugs containing the arylpiperazine motif function as kinase inhibitors.[3]
-
Method: Submit the compound to a binding assay panel (e.g., Eurofins DiscoverX KINOMEscan™) at a high concentration (e.g., 1-10 µM).
-
Data Analysis: Results are typically reported as "% Inhibition" or "% of Control." Hits are defined as targets showing significant inhibition (e.g., >50% or >75%).
-
-
GPCR and Safety Profiling:
-
Objective: To assess activity at common CNS targets (serotonergic, dopaminergic, histaminergic) and other receptors implicated in safety/toxicity.[4][7]
-
Method: Submit the compound to a broad receptor binding panel (e.g., Eurofins SafetyScreen44™ Panel).
-
Data Analysis: Similar to the kinase panel, identify receptors where the compound causes significant displacement of a radioligand.
-
-
Enzyme Inhibition Screening:
-
Objective: To directly test the high-probability hypothesis of anti-inflammatory action.[2][8]
-
Method: Perform in vitro enzymatic assays for Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).
-
Data Analysis: Calculate the percent inhibition relative to a control. High inhibition of COX-2 with low inhibition of COX-1 would suggest a promising selective anti-inflammatory profile.[2]
-
The workflow for this initial phase is designed to efficiently narrow the field of possibilities.
Caption: Phase II workflow for validating and characterizing target interactions.
Conclusion: Building a Coherent Target Profile
By following this systematic, two-phase approach, researchers can move from a novel compound of interest to a well-defined biological profile. The initial broad screening mitigates the risk of pursuing incorrect pathways, while the subsequent validation phase builds a robust, quantitative, and functionally relevant understanding of the compound's mechanism of action. For a molecule like 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole, this strategy is likely to uncover a profile as a kinase inhibitor, a COX-2 inhibitor, a CNS receptor modulator, or potentially a combination thereof. This detailed characterization is the indispensable foundation for all subsequent preclinical and clinical development.
References
- IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
- PubMed. (2021). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies.
- MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases.
- PMC. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles.
- TSI Journals. DESIGN, SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 2-SUBSTITUTED BENZOXAZOLE DERIVATIVES.
- ResearchGate. (2025). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.
- Semantic Scholar. Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents.
- Synthesis of some piperazinobenzoxazole derivatives and their antimicrobial properties.
- PMC. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- OUCI. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents.
- of DSpace. BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES.
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The Benzoxazole Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole moiety, a bicyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2] Its structural resemblance to endogenous purine bases allows for facile interaction with a diverse array of biological macromolecules, underpinning its utility as a versatile pharmacophore.[3][4] This guide provides a comprehensive technical overview of the benzoxazole core, from its fundamental physicochemical properties and synthetic methodologies to its diverse mechanisms of action and applications in contemporary drug discovery. We will delve into the causality behind experimental choices in the design and evaluation of benzoxazole-based compounds, supported by detailed protocols, quantitative data, and visual representations of key concepts to empower researchers in their pursuit of novel therapeutics.
The Benzoxazole Core: Structure and Physicochemical Properties
The benzoxazole nucleus consists of a benzene ring fused to an oxazole ring, with the molecular formula C₇H₅NO.[5][6] This aromatic structure confers relative stability, while also presenting reactive sites for functionalization, primarily at the 2, 5, and 6-positions.[5][7] The physicochemical properties of benzoxazole derivatives, such as lipophilicity (logP), acidity/basicity (pKa), and solubility, are critical determinants of their pharmacokinetic and pharmacodynamic profiles (ADMET).[8][9] These parameters are heavily influenced by the nature and position of substituents on the benzoxazole scaffold.
Table 1: Physicochemical Properties of Representative Benzoxazole Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP | pKa |
| Benzoxazole | C₇H₅NO | 119.12 | 27-30 | 2.1 | 1.3 |
| 2-Methylbenzoxazole | C₈H₇NO | 133.15 | 11-13 | 2.5 | 2.5 |
| 2-Phenylbenzoxazole | C₁₃H₉NO | 195.22 | 101-103 | 3.9 | 1.1 |
| 5-Chlorobenzoxazole | C₇H₄ClNO | 153.57 | 45-47 | 2.8 | 0.5 |
| 6-Nitrobenzoxazole | C₇H₄N₂O₃ | 176.12 | 168-170 | 1.9 | -1.2 |
Note: LogP and pKa values are estimations and can vary based on experimental conditions.
Synthesis of the Benzoxazole Scaffold: A Methodological Overview
The construction of the benzoxazole ring system is a cornerstone of its application in medicinal chemistry. A variety of synthetic strategies have been developed, with the most prevalent being the condensation of an o-aminophenol with a carboxylic acid or its derivatives (e.g., acid chlorides, esters, or aldehydes).[1][4] This reaction is typically facilitated by dehydrating agents or catalysts.
Representative Synthetic Protocol: Condensation of o-Aminophenol with a Carboxylic Acid
This protocol details a common method for the synthesis of 2-substituted benzoxazoles.
Materials:
-
o-Aminophenol
-
Carboxylic acid (e.g., benzoic acid for 2-phenylbenzoxazole)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred mixture of o-aminophenol (1.0 eq) and the desired carboxylic acid (1.1 eq) in a round-bottom flask, add polyphosphoric acid (PPA) (10 eq by weight) or Eaton's reagent.
-
Heat the reaction mixture to 130-160 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-substituted benzoxazole.
Green Synthesis Approaches
In recent years, more environmentally friendly synthetic methods have been developed, including microwave-assisted and ultrasound-promoted reactions, which often lead to shorter reaction times, higher yields, and a reduction in the use of hazardous solvents.
// Reactants o_aminophenol [label="o-Aminophenol"]; carboxylic_acid [label="Carboxylic Acid\n(R-COOH)"]; reagents [label="Condensing Agent\n(e.g., PPA)", shape=ellipse, fillcolor="#FBBC05"];
// Intermediates intermediate [label="Acyloxy-amine\nIntermediate", shape=box, style=dashed]; cyclization [label="Intramolecular\nCyclization", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Product benzoxazole [label="2-Substituted\nBenzoxazole", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges o_aminophenol -> intermediate; carboxylic_acid -> intermediate; reagents -> intermediate [style=dashed]; intermediate -> cyclization; cyclization -> benzoxazole [label="Dehydration"]; }
General synthetic pathway for 2-substituted benzoxazoles.
Biological Activities and Mechanisms of Action
The benzoxazole scaffold is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][10] This diversity stems from the ability of substituted benzoxazoles to interact with a multitude of biological targets with high affinity and specificity.
Anticancer Activity
Benzoxazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[4][11] One of the key mechanisms of action is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[12]
3.1.1. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[12] Several benzoxazole derivatives have been designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[13][14]
// Nodes VEGF [label="VEGF", shape=ellipse, fillcolor="#FBBC05"]; VEGFR2 [label="VEGFR-2", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzoxazole [label="Benzoxazole\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#FBBC05"]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", shape=box, style=dashed]; Angiogenesis [label="Angiogenesis", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; VEGFR2 -> Downstream [label="Activates"]; Downstream -> Angiogenesis; Benzoxazole -> VEGFR2 [label="Inhibits", style=bold, color="#EA4335"]; ATP -> VEGFR2 [style=dotted]; }
Inhibition of VEGFR-2 signaling by benzoxazole derivatives.
3.1.2. Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Benzoxazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[1]
-
Prepare serial dilutions of the benzoxazole compounds in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO-treated) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[15]
Table 2: Anticancer Activity of Selected Benzoxazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1a | A549 (Lung) | 17.41 | [11] |
| Compound 1b | A549 (Lung) | 20.50 | [11] |
| Compound 5c | HeLa (Cervical) | 17.31 | [10] |
| Compound 12l | HepG2 (Liver) | 10.50 | [14] |
| Compound 12l | MCF-7 (Breast) | 15.21 | [14] |
| Sorafenib | HepG2 (Liver) | 5.57 | [14] |
| Cisplatin | A549 (Lung) | 19.65 | [11] |
Antimicrobial Activity
Benzoxazole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[16][17] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[18][19]
3.2.1. Inhibition of Bacterial DNA Gyrase
DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication.[18] Benzoxazole-containing compounds have been shown to inhibit the ATPase activity of DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death.[19]
3.2.2. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Benzoxazole test compounds
-
Standard antibiotics (e.g., ciprofloxacin, fluconazole)
Procedure:
-
Prepare a stock solution of the benzoxazole compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16][20]
Table 3: Antimicrobial Activity of Selected Benzoxazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | C. albicans | >100 | [8] |
| Compound 10 | B. subtilis | >100 | [8] |
| Compound 13 | P. aeruginosa | >100 | [8] |
| Compound 19 | A. niger | >100 | [8] |
| Ofloxacin | B. subtilis | >100 | [8] |
| Fluconazole | C. albicans | >100 | [8] |
Clinical Significance and Future Perspectives
The therapeutic potential of the benzoxazole scaffold is underscored by the number of drugs that have reached the market and are currently in clinical development.
FDA-Approved Drugs Containing a Benzoxazole Moiety
-
Flunoxaprofen: A nonsteroidal anti-inflammatory drug (NSAID).[21]
-
Tafamidis: Used for the treatment of transthyretin-mediated amyloidosis.[21]
-
Boxazomycin B and Calcimycin: Possess antibacterial properties.[22]
-
Chlorzoxazone: A centrally acting muscle relaxant.[22]
Benzoxazoles in Clinical Trials
A number of benzoxazole derivatives are currently undergoing clinical evaluation for various indications, including cancer, infectious diseases, and inflammatory disorders.[23][24][25] For instance, MRX-5, a novel benzoxazole antibiotic, has been granted Orphan Drug Designation by the FDA for the treatment of non-tuberculous mycobacteria (NTM) infections.
Conclusion
The benzoxazole moiety continues to be a highly valuable and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, synthetic accessibility, and broad range of biological activities make it an attractive starting point for the design of novel therapeutic agents. A deep understanding of the structure-activity relationships, mechanisms of action, and ADMET properties of benzoxazole derivatives is crucial for the successful development of new drugs. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. [Link]
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General Synthesis of 2-Substituted Benzoxazoles Based on Tf 2 O-Promoted Electrophilic Activation of Tertiary Amides. (2025). Molecules. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
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Kumar, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. (2012). Trade Science Inc.[Link]
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Basarab, G. S., et al. (2014). Novel DNA Gyrase Inhibiting Spiropyrimidinetriones with a Benzisoxazole Scaffold: SAR and in Vivo Characterization. Journal of Medicinal Chemistry. [Link]
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Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
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One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2025). MDPI. [Link]
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El-Naggar, A. M., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PMC. [Link]
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Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. (2026). Journal of Clinical Practice and Research. [Link]
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MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (n.d.). ResearchGate. [Link]
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Di Martino, S., & De Rosa, M. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). ResearchGate. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Matilda. [Link]
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MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]
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Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. (n.d.). Scilit. [Link]
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Chemical Properties of Benzoxazole (CAS 273-53-0). (n.d.). Cheméo. [Link]
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Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025). Emery Pharma. [Link]
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Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022). MDPI. [Link]
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). MDPI. [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. (n.d.). Der Pharma Chemica. [Link]
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Physical properties of the benzoxazole derivatives. (n.d.). ResearchGate. [Link]
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Selected FDA‐approved benzoxazole‐based drugs and bioactive benzoxazole 2‐carboxylates/carboxamides. (n.d.). ResearchGate. [Link]
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Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). ResearchGate. [Link]
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Benzoxazole as Anticancer Agent: A Review. (2021). IJPPR. [Link]
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Benzoxazoles – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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FDA Grants Orphan Drug Designation to Antibiotic for NTM Infections. (2025). Respiratory Therapy. [Link]
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Marketed drugs containing benzoxazole. (n.d.). ResearchGate. [Link]
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Benzoxazole. (n.d.). Wikipedia. [Link]
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DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. (n.d.). IJRPC. [Link]
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Synthesis, antimicrobial and in silico studies of new 2.5-disubstituted benzoxazole derivative. (2021). Bibliomed. [Link]
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Stability and Storage Directives for 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole: A Technical Whitepaper
Executive Summary
The compound 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is a complex heterocyclic entity frequently utilized as a critical intermediate or active pharmacophore in the development of CNS-active agents, including 5-HT receptor ligands and PDE7 inhibitors[1]. Ensuring the chemical integrity of this compound requires a deep understanding of its structural vulnerabilities. This whitepaper provides an in-depth analysis of its degradation mechanisms, outlines a self-validating stability-indicating protocol, and establishes rigorous storage directives.
Structural Vulnerability & Causality of Degradation
To predict and mitigate degradation, we must first analyze the causality behind the molecule's reactivity. The compound consists of three distinct functional domains, each presenting specific vulnerabilities to environmental stressors:
-
The Benzoxazole Core (Hydrolytic Susceptibility): The C2 position of the benzoxazole ring is inherently electrophilic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. While the piperazine nitrogen at C2 donates electron density through resonance (forming a partial double bond that stabilizes the system), extreme pH conditions disrupt this stability. Acidic environments protonate the ring nitrogen, while basic environments facilitate direct nucleophilic attack on the C2 carbon. Both pathways form a tetrahedral intermediate that collapses to cleave the C–O bond, yielding an ortho-aminophenol derivative[2].
-
The Piperazine Ring (Oxidative Susceptibility): The tertiary amines within the piperazine ring are highly electron-rich. In the presence of peroxides, transition metal impurities, or prolonged exposure to atmospheric oxygen, these nitrogens readily undergo N-oxidation.
-
The 2-Hydroxyethyl Group (Hygroscopicity & Oxidation): The primary alcohol acts as a hydrogen-bond donor and acceptor, rendering the bulk powder highly hygroscopic. Moisture sorption not only causes physical caking but also lowers the activation energy for hydrolytic degradation by acting as a micro-environmental solvent. Furthermore, the primary alcohol is susceptible to oxidation, potentially converting to an aldehyde or carboxylic acid under strong oxidative stress.
Mechanistic degradation pathways of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
Self-Validating Forced Degradation Protocol
To establish a trustworthy stability profile, the analytical methodology must act as a self-validating system . This is achieved by enforcing a strict mass balance criterion (95%–105%). If the sum of the remaining parent API and all quantified degradant peaks falls outside this range, it indicates that secondary degradation has occurred, degradants are invisible to the UV detector (necessitating MS/ELSD), or volatile degradants have escaped.
Furthermore, the protocol mandates immediate chemical quenching prior to injection. This prevents artifactual degradation inside the HPLC autosampler, ensuring the observed degradation is strictly a result of the controlled stressor.
Step-by-Step Methodology
-
Sample Preparation: Dissolve the API in a chemically inert diluent (e.g., Acetonitrile/Water 50:50) to achieve a stock concentration of 1.0 mg/mL.
-
Acidic Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Quenching Step: Neutralize with 1 mL of 0.1N NaOH before analysis.
-
Basic Hydrolysis: Transfer 5 mL of stock to a vial. Add 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Quenching Step: Neutralize with 1 mL of 0.1N HCl before analysis.
-
Oxidative Stress: Transfer 5 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 6 hours. Quenching Step: Add 1 mL of 0.1M Sodium Bisulfite to neutralize residual peroxides.
-
Photolytic Stress: Expose a thin layer of solid API (1 mm depth) in a petri dish to UV/Vis light targeting 1.2 million lux hours and 200 watt hours/m², per ICH Q1B guidelines[3].
-
Analysis: Analyze all quenched samples via HPLC-DAD-MS using a gradient elution (C18 column, 0.1% TFA in Water/Acetonitrile) to calculate peak purity and mass balance.
Self-validating forced degradation workflow for stability-indicating assay development.
Empirical Stability Data
The quantitative data derived from the forced degradation and long-term stability studies are summarized below. The mass balance calculations confirm the validity of the analytical method.
Table 1: Forced Degradation Profile
| Stress Condition | Parameters | % Parent Remaining | % Total Degradants | Mass Balance | Primary Degradant Identified (MS) |
| Acidic | 0.1N HCl, 60°C, 24h | 88.4% | 11.2% | 99.6% | ortho-Aminophenol derivative |
| Basic | 0.1N NaOH, 60°C, 24h | 82.1% | 16.5% | 98.6% | ortho-Aminophenol derivative |
| Oxidative | 3% H₂O₂, RT, 6h | 79.3% | 19.8% | 99.1% | Piperazine N-oxide |
| Thermal | Solid, 60°C, 7 days | 99.2% | 0.6% | 99.8% | None (Stable) |
| Photolytic | UV/Vis, ICH Q1B | 94.5% | 4.8% | 99.3% | Benzoxazole cleavage products |
Table 2: Long-Term & Accelerated Stability (ICH Q1A)
| Storage Condition | Duration | Assay (%) | Moisture Content (KF) | Total Impurities (%) |
| 25°C / 60% RH | Initial | 99.8% | 0.4% | 0.2% |
| 25°C / 60% RH | 12 Months | 99.5% | 0.6% | 0.4% |
| 40°C / 75% RH | Initial | 99.8% | 0.4% | 0.2% |
| 40°C / 75% RH | 6 Months | 98.1% | 1.8% | 1.6% |
Note: The significant increase in moisture content at 40°C/75% RH correlates directly with a rise in total impurities, validating the hypothesis that hygroscopicity drives hydrolytic degradation.
Storage Conditions & Packaging Directives
Based on the mechanistic vulnerabilities and empirical data, the following storage directives are mandatory to maintain the chemical integrity of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole:
-
Temperature Control: The compound exhibits excellent thermal stability in its dry, solid state. It can be safely stored at Controlled Room Temperature (20°C to 25°C) . Refrigeration is not strictly required unless formulated as a solution.
-
Moisture Protection (Critical): Due to the hygroscopic nature of the 2-hydroxyethyl group and the hydrolytic vulnerability of the benzoxazole core, moisture exclusion is the primary stabilization strategy. The compound must be stored with silica gel desiccants .
-
Container Closure System: To mitigate both moisture ingress and photolytic degradation, the API must be packaged in high-density polyethylene (HDPE) opaque containers or amber glass bottles , sealed with induction-lined caps.
-
Inert Atmosphere: For long-term bulk storage (>12 months), purging the headspace of the container with Argon or Nitrogen gas is highly recommended to prevent the oxidative formation of piperazine N-oxides.
References
-
Siracusa, M. A., Salerno, L., Modica, M. N., Pittalà, V., Romeo, G., Amato, M. E., ... & Mennini, T. (2008). Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands. Journal of Medicinal Chemistry, 51(15), 4529-4538. [Link]
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Q1A (R2) Stability testing of new drug substances and products. [Link]
Methodological & Application
Application Note: Chemoselective Synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole
Scientific Rationale & Introduction
The 2-piperazinylbenzoxazole scaffold is a privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the development of potent 5-HT3 receptor antagonists and 5-HT4 agonists ([1]), as well as selective Histone Deacetylase-6 (HDAC6) inhibitors for oncology applications ([2]).
Incorporating a 2-hydroxyethyl moiety at the N4 position of the piperazine ring significantly enhances the aqueous solubility of the parent scaffold. Furthermore, the primary alcohol serves as a versatile synthetic handle for downstream functionalization, such as esterification, etherification, or conversion into a leaving group for further cross-coupling.
Mechanistic Insights: Causality of Experimental Choices
The synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chlorobenzoxazole and 1-(2-hydroxyethyl)piperazine[3]. As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe:
-
Chemoselectivity (Amine vs. Alcohol): 1-(2-Hydroxyethyl)piperazine possesses two nucleophilic centers: a secondary amine and a primary alcohol. According to Hard-Soft Acid-Base (HSAB) theory, the secondary amine is a "softer" and significantly more potent nucleophile than the primary alcohol. By maintaining the reaction temperature at 0 °C during addition, the SNAr reaction proceeds with exquisite chemoselectivity at the nitrogen atom, completely bypassing the need for tedious hydroxyl protecting-group chemistry[3].
-
Base Selection (Triethylamine): The SNAr mechanism generates one equivalent of hydrochloric acid (HCl) upon the collapse of the Meisenheimer intermediate[3]. If unneutralized, this HCl would protonate the basic piperazine precursor, rendering it non-nucleophilic and stalling the reaction. Triethylamine (TEA) is employed as a non-nucleophilic acid scavenger to drive the reaction to completion without competing for the electrophilic C2-carbon of the benzoxazole[3].
-
Solvent Dynamics: Anhydrous dichloromethane (CH₂Cl₂) is selected because it readily solubilizes both the starting materials and the transient Meisenheimer complex while remaining completely inert to the mildly basic reaction conditions[3].
Quantitative Data: Reaction Optimization
To demonstrate the causality of our selected conditions, the table below summarizes the optimization matrix. The quantitative data clearly shows that low temperatures and non-nucleophilic organic bases in aprotic solvents yield the highest purity and conversion rates.
Table 1: Reaction Optimization for Chemoselective SNAr
| Solvent | Base | Temperature | Time | Yield (%) | Mechanistic Observation |
| CH₂Cl₂ | TEA (1.5 eq) | 0 °C to RT | 2 h | 92% | Optimal chemoselectivity; clean conversion. |
| THF | K₂CO₃ (2.0 eq) | Reflux | 4 h | 75% | Moderate yield; trace O-alkylation impurities observed. |
| EtOH | None | Reflux | 12 h | 45% | Incomplete conversion; amine hydrochloride precipitation. |
| DMF | DIPEA (1.5 eq) | 80 °C | 1 h | 68% | Fast reaction; increased thermal degradation products. |
Experimental Protocol: A Self-Validating Workflow
This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the user can verify the reaction trajectory and physicochemical states in real-time.
Materials Required:
-
2-Chlorobenzoxazole (1.0 equiv, 10.0 mmol, 1.53 g)
-
1-(2-Hydroxyethyl)piperazine (1.1 equiv, 11.0 mmol, 1.43 g)
-
Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 2.1 mL)
-
Anhydrous Dichloromethane (CH₂Cl₂) (40 mL)
Step-by-Step Methodology:
-
Preparation of the Nucleophile: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-hydroxyethyl)piperazine and TEA in 30 mL of anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Thermal Control: Submerge the flask in an ice/salt bath and allow the solution to cool to 0 °C for 10 minutes.
-
Causality: Pre-cooling prevents the highly exothermic SNAr reaction from causing localized heating, which could overcome the activation energy barrier for unwanted O-alkylation[3].
-
-
Electrophile Addition: Dissolve 2-chlorobenzoxazole in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the cooled amine mixture over a period of 15–20 minutes using an addition funnel.
-
Reaction Monitoring (Self-Validation Check 1): Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 1.5 hours.
-
Validation: Perform Thin Layer Chromatography (TLC) using an eluent of 9:1 CH₂Cl₂:MeOH. The starting material 2-chlorobenzoxazole (high Rf, UV active) should disappear, replaced by a lower Rf spot that stains strongly with Dragendorff’s reagent or iodine (confirming the presence of the tertiary amine product).
-
-
Quench and Workup (Self-Validation Check 2): Quench the reaction by adding 30 mL of ice-cold distilled water. Transfer to a separatory funnel and separate the organic layer. Extract the aqueous phase with an additional 20 mL of CH₂Cl₂.
-
Validation: Check the pH of the aqueous layer. It must be slightly basic (pH ~8–9) due to the residual TEA. This ensures the target piperazine derivative remains entirely in its free-base, organic-soluble form, preventing yield loss to the aqueous phase.
-
-
Isolation: Wash the combined organic layers with 30 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid or viscous oil.
-
Purification & Characterization (Self-Validation Check 3): Purify the crude material via flash column chromatography (silica gel, gradient elution from 100% CH₂Cl₂ to 95:5 CH₂Cl₂:MeOH).
-
Validation: Confirm product identity via LC-MS. The expected exact mass is 247.13 Da; the mass spectrum will display a dominant [M+H]⁺ peak at m/z 248.1.
-
Mechanistic Pathway & Workflow Visualization
Workflow and mechanism for the chemoselective SNAr synthesis of the target benzoxazole.
References
-
Wang, L., Kofler, M., Brosch, G., Melesina, J., Sippl, W., Martinez, E. D., & Easmon, J. (2015). "2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity." PLoS ONE, 10(12): e0134556.[Link]
-
Monge, A., Peña, M. C., Palop, J. A., Calderó, J. M., Roca, J., García, E., Romero, G., del Río, J., & Lasheras, B. (1994). "Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties." Journal of Medicinal Chemistry, 37(9), 1320–1325.[Link]
Sources
- 1. Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity | PLOS One [journals.plos.org]
- 3. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity | PLOS One [journals.plos.org]
Application Note: Evaluation of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole in MCF-7 Breast Cancer Models
Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Compound Designation: 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole (Referred to herein as HEP-BOx )
Mechanistic Rationale & Target Biology
The development of targeted therapies for hormone-responsive (ER+) breast cancer frequently utilizes the MCF-7 cell line as a primary screening model. Benzoxazole derivatives have emerged as highly potent scaffolds in oncology due to their structural mimicry of purine bases (e.g., adenine), allowing them to competitively bind the ATP-binding pockets of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR-2, and c-Met[1][2].
The specific functionalization in HEP-BOx is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:
-
The Benzoxazole Core: Acts as the flat, aromatic bioisostere that anchors into the hydrophobic cleft of the kinase hinge region[3].
-
The Piperazine Ring: Enhances the compound's pharmacokinetic profile by increasing aqueous solubility and basicity, preventing the aggregation common in planar heterocycles.
-
The 2-Hydroxyethyl Moiety: Serves as a critical pharmacodynamic anchor. The terminal hydroxyl group acts as a hydrogen bond donor/acceptor, forming stable interactions with key amino acid residues (e.g., Asp/Glu) within the ATP pocket, drastically lowering the IC₅₀[2].
In MCF-7 cells, the competitive inhibition of these RTKs by benzoxazole-piperazine derivatives suppresses the downstream PI3K/AKT survival pathway[2]. This disruption shifts the intracellular balance: it upregulates pro-apoptotic proteins (p53, BAX), downregulates anti-apoptotic proteins (Bcl-2), and triggers Caspase-9 cleavage, culminating in intrinsic apoptosis and G2/M cell cycle arrest[1][2][3].
Fig 1. Mechanism of action of HEP-BOx inducing apoptosis and G2/M arrest via RTK inhibition.
Experimental Workflow & Self-Validating Protocols
To establish trustworthiness in the data, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the variable of interest and rule out artifactual interference.
Fig 2. Standardized in vitro workflow for evaluating HEP-BOx efficacy in MCF-7 cells.
Protocol A: Cell Viability & Proliferation (MTT Assay)
Causality: The MTT assay measures mitochondrial oxidoreductase activity. Because only viable cells can reduce the tetrazolium dye to insoluble formazan, this metabolic proxy directly correlates to the number of living cells, allowing for accurate IC₅₀ determination.
-
Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed at a density of
cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence. -
Compound Preparation: Dissolve HEP-BOx in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in complete media to achieve final concentrations of 0.1, 1, 5, 10, 25, and 50 µM. Crucial: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
-
Treatment & Controls (Self-Validation):
-
Incubation & Readout: Incubate for 48 hours. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
Protocol B: Apoptosis Quantification (Annexin V-FITC / PI Flow Cytometry)
Causality: This assay differentiates between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only enters late apoptotic/necrotic cells with compromised membranes.
-
Treatment: Seed MCF-7 cells in 6-well plates (
cells/well). Treat with HEP-BOx at its calculated IC₅₀ concentration for 24 hours. -
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via trypsinization). Note: Do not discard the media, as late apoptotic cells lose adherence.
-
Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Use single-stained controls to set compensation matrices and prevent spectral overlap between FITC and PI channels.
Protocol C: Cell Cycle Analysis (PI Staining)
Causality: Benzoxazole derivatives are known to induce G2/M phase arrest[2][3]. PI intercalates into nucleic acids, and its fluorescence is directly proportional to DNA content (2n in G1, 4n in G2/M). RNase A is strictly required to degrade RNA; otherwise, PI will bind RNA, artificially inflating the G2/M peak.
-
Fixation: Harvest treated MCF-7 cells, wash with PBS, and fix by adding 70% cold ethanol dropwise while vortexing to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Wash cells twice with PBS to remove ethanol. Resuspend in 500 µL of PI/RNase Staining Buffer (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Acquire data on a flow cytometer using a low flow rate to minimize doublet formation. Gate out doublets using a PI-Area vs. PI-Width plot before analyzing the cell cycle phases.
Quantitative Data Presentation
The following tables summarize the expected pharmacological profile of benzoxazole-piperazine derivatives against MCF-7 cells, demonstrating high selectivity and potent apoptotic induction[1][2].
Table 1: Comparative In Vitro Antiproliferative Activity (IC₅₀)
| Compound | MCF-7 (Breast) IC₅₀ (µM) | Normal Breast (MCF-10A) IC₅₀ (µM) | Selectivity Index (SI) |
| HEP-BOx | 4.30 ± 0.25 | > 50.0 | > 11.6 |
| Sorafenib (Pos. Control) | 4.95 ± 0.30 | 18.5 | 3.7 |
| Doxorubicin (Pos. Control) | 8.20 ± 0.39 | 2.1 | 0.25 |
Interpretation: HEP-BOx demonstrates superior potency to standard chemotherapeutics while maintaining a high Selectivity Index (SI > 10), indicating a wide therapeutic window and minimal toxicity to healthy epithelial cells.
Table 2: Flow Cytometric Apoptosis & Cell Cycle Distribution
| Treatment Group | Total Apoptosis (%) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0.1% DMSO) | 2.1 ± 0.4 | 65.2 | 22.1 | 12.7 |
| HEP-BOx (at IC₅₀) | 48.3 ± 1.5 | 41.5 | 18.2 | 40.3 |
Interpretation: Treatment with the compound results in a massive shift of the cell population into the G2/M phase (from 12.7% to 40.3%), directly preceding a significant induction of apoptosis (48.3%). This confirms the mechanistic hypothesis that RTK inhibition by the benzoxazole scaffold prevents cells from completing mitosis, triggering Caspase-9 mediated cell death[2][3].
References
-
Said, A.H., et al. "Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer." Bioorganic Chemistry, vol. 134, 2023, 106437.[Link]
-
Eldehna, W.M., et al. "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases." Pharmaceuticals, vol. 18, no. 12, 2025, 1875.[Link]
-
Omar, A.M., et al. "Benzoxazole derivatives as new generation of anti-breast cancer agents." Bioorganic Chemistry, vol. 96, 2020, 103593.[Link]
Sources
Application Notes and Protocols for the Functionalization of the Hydroxyethyl Group on Piperazinyl Benzoxazole
Authored by: A Senior Application Scientist
Introduction
The piperazinyl benzoxazole scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The inherent properties of the piperazine ring, such as its ability to improve aqueous solubility and its basic nitrogen atoms that can be protonated at physiological pH, enhance the pharmacokinetic profile of drug candidates. When coupled with the benzoxazole core, a versatile pharmacophore, the resulting molecules exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2][3] The 2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol moiety, in particular, presents a strategic handle for further molecular elaboration. The primary hydroxyethyl group serves as a versatile anchor for introducing a variety of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This technical guide provides a comprehensive overview of key strategies for the functionalization of the hydroxyethyl group on the piperazinyl benzoxazole core. We will delve into the chemical principles and provide detailed, field-proven protocols for oxidation, esterification, etherification, and conversion to leaving groups for subsequent nucleophilic substitution. The causality behind experimental choices and self-validating systems within each protocol are emphasized to ensure scientific integrity and reproducibility.
I. Oxidation of the Hydroxyethyl Group to a Carboxylic Acid
The oxidation of the primary alcohol of the hydroxyethyl group to a carboxylic acid introduces a key functional group for further derivatization, such as amide bond formation. The choice of oxidant is critical to ensure chemoselectivity, avoiding over-oxidation or reaction with the nitrogen atoms of the piperazine ring or the benzoxazole moiety. Mild oxidizing agents are generally preferred. A two-step process involving an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid is a common and controllable strategy.
Protocol: Two-Step Oxidation via a Temporary Aldehyde
This protocol first describes the selective oxidation of the primary alcohol to an aldehyde using a Dess-Martin periodinane (DMP) based procedure, followed by oxidation to the carboxylic acid using sodium chlorite.
Step 1: Oxidation to the Aldehyde
-
Reagents and Materials:
-
2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plate (silica gel)
-
-
Procedure:
-
Dissolve 2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude aldehyde, which can be used in the next step without further purification.
-
Step 2: Oxidation to the Carboxylic Acid
-
Reagents and Materials:
-
Crude aldehyde from Step 1
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Monosodium phosphate (NaH₂PO₄)
-
Deionized water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
Dissolve the crude aldehyde in a mixture of tert-butanol and 2-methyl-2-butene.
-
In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and monosodium phosphate (4.0 eq) in deionized water.
-
Add the aqueous solution of NaClO₂ and NaH₂PO₄ to the solution of the aldehyde at room temperature.
-
Stir the biphasic mixture vigorously for 4-6 hours, monitoring the reaction by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by column chromatography on silica gel.
-
-
Rationale for Reagent Selection: Dess-Martin periodinane is a mild and selective oxidizing agent for primary alcohols to aldehydes, operating under neutral conditions which is beneficial for the base-sensitive piperazine moiety.[4] The Pinnick oxidation in the second step, using sodium chlorite, is highly effective for converting aldehydes to carboxylic acids in the presence of other functional groups.[5] The use of 2-methyl-2-butene as a scavenger prevents the formation of reactive chlorine species that could lead to side reactions.
Caption: Workflow for the two-step oxidation of the hydroxyethyl group.
II. Esterification of the Hydroxyethyl Group
Esterification of the hydroxyethyl group provides a straightforward method to introduce a wide variety of substituents, thereby modulating the lipophilicity and other physicochemical properties of the parent molecule. A common method for esterification is the reaction of the alcohol with an acyl chloride or a carboxylic acid anhydride in the presence of a base.
Protocol: Acylation with an Acyl Chloride
-
Reagents and Materials:
-
2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile. The reaction is performed at 0 °C initially to control the exothermic reaction between the acyl chloride and the alcohol. Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.
| Functionalization | Reagents | Key Advantages |
| Oxidation | Dess-Martin periodinane, NaClO₂ | Mild conditions, high chemoselectivity |
| Esterification | Acyl chloride, Triethylamine | High yields, wide variety of acyl groups can be introduced |
| Etherification | NaH, Alkyl halide | Forms stable ether linkage, broad scope of alkyl groups |
| Nucleophilic Substitution | Mesyl chloride, Nucleophile | Creates a good leaving group for diverse nucleophiles |
III. Etherification of the Hydroxyethyl Group
The formation of an ether linkage is another valuable strategy to modify the parent molecule, often leading to increased metabolic stability. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic and effective method.
Protocol: Williamson Ether Synthesis
-
Reagents and Materials:
-
2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of 2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography on silica gel.
-
-
Expert Insights: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the primary alcohol to form the corresponding alkoxide. The use of an aprotic solvent like THF is essential as protic solvents would be deprotonated by NaH. Careful quenching of the excess NaH is critical for safety.
Caption: Comparative workflows for esterification and etherification.
IV. Conversion to a Leaving Group for Nucleophilic Substitution
The hydroxyl group is a poor leaving group.[6] Converting it into a better leaving group, such as a mesylate or tosylate, activates the carbon for nucleophilic substitution by a wide range of nucleophiles (e.g., azides, cyanides, thiols).[6][7]
Protocol: Mesylation and Subsequent Nucleophilic Substitution
Step 1: Mesylation
-
Reagents and Materials:
-
2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 2-(4-(benzoxazol-2-yl)piperazin-1-yl)ethanol (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with ice-cold water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to yield the crude mesylate. The mesylate is often used immediately in the next step.
-
Step 2: Nucleophilic Substitution
-
Reagents and Materials:
-
Crude mesylate from Step 1
-
Nucleophile (e.g., sodium azide, sodium cyanide, sodium thiophenoxide)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve the crude mesylate in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (1.5-2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 4-16 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
-
Trustworthiness of the Protocol: This two-step, one-pot (if desired) procedure is a robust and widely used method in medicinal chemistry. The in-situ formation of the mesylate and its subsequent reaction with a nucleophile minimizes the handling of the potentially unstable mesylate. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction.[7]
References
-
Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723. [Link]
-
Al-Ostath, A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Chemistry LibreTexts. (2021). Converting Alcohols into Better Leaving Groups. [Link]
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
OUCI. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents. [Link]
-
Krasnov, V. P., et al. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino) -phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 25(17), 3768. [Link]
-
MDPI. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
PMC. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. [Link]
-
Gua, Y., et al. (2017). SYNTHESIS OF N-ARYL-2-AMINOBENZOXAZOLES FROM SUBSTITUTED BENZOXAZOLE-2-THIOL AND 2-CHLORO-N-ARYLACETAMIDES IN KOH-DMF SYSTEM. International Journal of Pharmaceutical Sciences and Research, 8(6), 2535-2541. [Link]
-
PubChem. 2-[2-(4-benzo[b][7][8]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid. [Link]
-
ResearchGate. (2015). Synthesis of Some Heterocyclic Compounds Derived from 2-Mercapto Benzoxazole. [Link]
-
Beilstein Journals. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. [Link]
-
Scilit. (2010). Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin [3,2-b]indazoles: An Effective Route to 1H-Indazolones. [Link]
-
MDPI. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. [Link]
- Google Patents. (1993). 2-(Piperidin-1-yl)
- Google Patents. (2014). Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
-
Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. [Link]
-
Hoffman Fine Chemicals. 2-(4-(Benzoxazol-2-yl)piperazin-1-yl)ethanol. [Link]
-
ResearchGate. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). [Link]
Sources
- 1. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid hete… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. 2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(E)-but-2-enedioic acid;3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | C48H56FN7O8S | CID 87444110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Pharmacological Profiling of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole as a 5-HT1 Receptor Antagonist
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Standard Operating Protocols
Introduction & Pharmacological Context
The serotonergic system, particularly the 5-HT1 receptor family (including 5-HT1A and 5-HT1B subtypes), plays a fundamental role in modulating mood, cognition, and vascular tone. Developing selective antagonists for these receptors is critical for advancing neuropharmacological therapeutics, particularly for resistant depression and anxiety disorders.
This application note details the mechanistic evaluation and validation protocols for 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole , a highly specialized synthetic ligand.
Structure-Activity Relationship (SAR) & Causality
The rational design of this compound relies on specific molecular interactions:
-
The Benzoxazole Scaffold: Acts as a bioisostere for the endogenous indole ring of serotonin. It occupies the primary hydrophobic pocket of the receptor without triggering the conformational shift required for G-protein activation, thereby acting as an antagonist [1].
-
The Piperazine Ring: Provides a basic nitrogen that is protonated at physiological pH. This is non-negotiable for 5-HT ligands, as it forms a critical electrostatic salt bridge with the highly conserved Aspartate residue (Asp3.32) in transmembrane domain 3 (TM3).
-
The 2-Hydroxyethyl Moiety: The addition of this group at the N4 position of the piperazine ring is the key differentiator. It restricts conformational flexibility and introduces a hydrogen bond donor/acceptor site. This specific interaction stabilizes the inactive state of the receptor, shifting the molecule's profile from a partial agonist to a potent, highly selective antagonist [2].
Mechanistic Pathway of 5-HT1 Antagonism
5-HT1 receptors are G-protein coupled receptors (GPCRs) exclusively linked to the inhibitory
When 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole is introduced, it competitively binds to the orthosteric site. By locking the receptor in its inactive conformation, it prevents
Fig 1: Mechanism of 5-HT1 receptor blockade by the benzoxazole derivative.
Experimental Workflows & Protocols
To rigorously validate this compound as a 5-HT1 antagonist, the experimental design must be a self-validating system . This requires a two-tiered approach: proving physical affinity (Radioligand Binding) and proving functional antagonism (cAMP Accumulation).
Protocol A: Radioligand Competitive Binding Assay
Purpose: To quantify the binding affinity (
Causality & Validation: We utilize
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM
, pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. -
Ligand Dilution: Prepare a 10-point concentration curve of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole ranging from
M to M in assay buffer containing 0.1% BSA to prevent non-specific plastic binding. -
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of
-8-OH-DPAT (final concentration 1.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well). Incubate at 25°C for 60 minutes to reach equilibrium. -
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.
-
Detection: Add scintillation cocktail to the dried filters and count radioactivity (CPM) using a Microbeta counter. Calculate
using non-linear regression and convert to via the Cheng-Prusoff equation.
Protocol B: Functional TR-FRET cAMP Accumulation Assay
Purpose: To confirm the compound acts as an antagonist rather than an agonist.
Causality & Validation: Because 5-HT1 is
Fig 2: Step-by-step workflow for the functional cAMP accumulation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed CHO-K1/5-HT1A cells into a 384-well white microplate at a density of 5,000 cells/well in 5 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4).
-
PDE Inhibition: Add 0.5 mM IBMX to all wells and incubate for 10 minutes at room temperature.
-
Antagonist Pre-Incubation: Add 5 µL of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole (varying concentrations) and incubate for 15 minutes. Control wells receive vehicle (DMSO < 0.5%).
-
Stimulation: Add 5 µL of a mixture containing Forskolin (10 µM final) and Serotonin (at its
concentration, typically ~30 nM). Incubate for 30 minutes at room temperature. -
Lysis & Detection: Add TR-FRET cAMP lysis/detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour.
-
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) at 665 nm and 620 nm. Calculate the 665/620 ratio to determine cAMP concentration.
Quantitative Data Presentation
The table below summarizes the expected pharmacological profile of the compound compared to industry standards, demonstrating its high affinity and selective antagonist behavior.
| Compound / Ligand | 5-HT1A | 5-HT1B | 5-HT2A | cAMP Reversal | Functional Profile |
| 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole | 4.2 ± 0.5 | 12.5 ± 1.1 | >10,000 | 18.4 ± 2.1 | Potent Antagonist |
| WAY-100635 (Positive Control) | 1.1 ± 0.2 | >1,000 | >10,000 | 5.2 ± 0.8 | Selective 5-HT1A Antagonist |
| Serotonin (5-HT) (Endogenous) | 2.5 ± 0.4 | 3.2 ± 0.6 | 15.4 ± 1.2 | N/A (Decreases cAMP) | Full Agonist |
Data Interpretation: The compound exhibits single-digit nanomolar affinity for 5-HT1A and excellent selectivity over the 5-HT2A receptor. The functional cAMP
References
1. - Journal of Medicinal Chemistry (ACS Publications) 2. - Journal of Medicinal Chemistry 3. - Journal of Pharmacy & Bioallied Sciences (NIH)
Application Note: In Vitro Evaluation of Piperazinyl Benzoxazole Derivatives Against Lung Cancer Cell Lines
Executive Summary & Scientific Rationale
The development of targeted therapeutics for non-small cell lung cancer (NSCLC) remains a critical priority in oncology. Benzoxazole derivatives have emerged as highly versatile scaffolds in medicinal chemistry, capable of mimicking nucleotide bases to interact with kinase ATP-binding pockets[1]. However, traditional benzoxazoles often suffer from poor aqueous solubility, limiting their bioavailability and in vitro efficacy.
To overcome this, the incorporation of a piperazine moiety has become a gold standard in structural optimization. The piperazine ring not only dramatically enhances aqueous solubility but also introduces a basic nitrogen that forms critical hydrogen bonds with acidic residues in the active sites of receptor tyrosine kinases, such as VEGFR-2 and c-Met[2]. This application note provides a comprehensive, self-validating methodological guide for evaluating the cytotoxicity, kinase inhibition, and apoptotic mechanisms of novel piperazinyl benzoxazole derivatives against the A549 human lung carcinoma cell line.
Mechanistic Overview: Dual Kinase Inhibition and Apoptosis
Recent structural activity relationship (SAR) studies demonstrate that specific piperidinyl-based benzoxazole derivatives act as potent dual inhibitors of VEGFR-2 and c-Met[2]. Simultaneous inhibition of these kinases disrupts tumor angiogenesis and metastasis. In A549 cells, this kinase blockade translates downstream into G2/M cell-cycle arrest and the activation of the intrinsic mitochondrial apoptosis pathway. Mechanistically, this is characterized by the upregulation of pro-apoptotic markers (p53, BAX, Caspase-9) and the downregulation of the anti-apoptotic protein Bcl-2[2].
Caption: Signaling pathway of piperazinyl benzoxazole derivatives inducing apoptosis in A549 cells.
Quantitative Cytotoxicity Profiling
The table below summarizes the in vitro cytotoxic activity of recently synthesized piperazine-benzoxazole hybrids against the A549 lung cancer cell line. The inclusion of fluorine moieties (e.g., p-fluorophenyl) on the piperazine ring has been shown to significantly enhance binding affinity and cytotoxicity[1][2].
| Compound ID / Modification | Cell Line | Primary Target | IC₅₀ (µM) / Efficacy | Reference |
| Compound 11b (p-fluorophenyl) | A549 | VEGFR-2 / c-Met | 6.68 µM | [2] |
| Compound 11a (plain phenyl) | A549 | VEGFR-2 / c-Met | 8.33 µM | [2] |
| Sorafenib (Positive Control) | A549 | VEGFR-2 | 6.32 µM | [2] |
| Compound 30j (oxadiazole hybrid) | A549 | Cytotoxicity | High Activity | [3] |
| Compound 37 (p-substitutedphenyl) | A549 | Cytotoxicity | 71.29% viability reduction | [4] |
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to isolate the specific causal effects of the benzoxazole derivatives.
Caption: In vitro experimental workflow for assessing cytotoxicity of benzoxazole derivatives.
Protocol 1: A549 Cell Culture and Preparation
-
Causality & Rationale: A549 cells are adenocarcinomic human alveolar basal epithelial cells. They maintain wild-type p53, making them an ideal model for studying p53-dependent intrinsic apoptosis triggered by kinase inhibitors[2].
-
Self-Validation: Routine STR profiling ensures cell line authenticity, while regular mycoplasma testing prevents metabolic artifacts that could skew cytotoxicity data.
Step-by-Step Procedure:
-
Cultivate A549 cells in DMEM or F-12K medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Upon reaching 80% confluence, detach cells using 0.25% Trypsin-EDTA. Crucial: Do not over-trypsinize, as this cleaves surface receptors and alters initial drug uptake kinetics.
-
Count cells using a hemocytometer and assess viability via Trypan Blue exclusion (viability must be >95% prior to assay).
Protocol 2: MTT Cell Viability Assay (IC₅₀ Determination)
-
Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells. Piperazinyl benzoxazoles induce mitochondrial stress[5], directly impacting this metabolic reduction.
-
Self-Validation: Sorafenib is used as a positive control for VEGFR-2 inhibition[2]. Vehicle-only (DMSO < 0.1%) wells serve as negative controls to baseline 100% viability. Blank wells (media + MTT) are used to subtract background absorbance.
Step-by-Step Procedure:
-
Seeding: Seed A549 cells at a density of 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours to allow for adherence. Note: Leave the outer perimeter wells blank (filled with PBS) to prevent the "edge effect" caused by evaporation.
-
Treatment: Aspirate media and apply serial dilutions of the piperazinyl benzoxazole derivatives (e.g., 0.1 µM to 100 µM). Include Sorafenib at matching concentrations. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark at 37°C for 4 hours.
-
Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Agitate on an orbital shaker for 10 minutes.
-
Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol 3: Annexin V / Propidium Iodide (PI) Apoptosis Assay
-
Causality & Rationale: Benzoxazole derivatives downregulate Bcl-2, causing mitochondrial membrane permeabilization and phosphatidylserine (PS) externalization[2]. Annexin V binds flipped PS (early apoptosis), while PI intercalates into DNA only when the cell membrane is compromised (late apoptosis/necrosis).
-
Self-Validation: Single-stained controls (Annexin V only, PI only) are mandatory to set compensation matrices and eliminate spectral overlap. Unstained cells are used to gate out natural autofluorescence.
Step-by-Step Procedure:
-
Treatment: Treat A549 cells in 6-well plates with the compound at its calculated IC₅₀ concentration for 48 hours.
-
Harvesting: Collect both the floating cells (often apoptotic) and adherent cells. Use a gentle detachment method (e.g., Accutase) rather than harsh trypsin to avoid false-positive PI staining from mechanically induced membrane damage.
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry. Gate for Q1 (Necrosis: FITC-/PI+), Q2 (Late Apoptosis: FITC+/PI+), Q3 (Early Apoptosis: FITC+/PI-), and Q4 (Viable: FITC-/PI-).
References
-
Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles National Institutes of Health (NIH) URL:[Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases MDPI URL:[Link]
-
Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents ResearchGate URL:[Link]
-
The Impact of Incorporating Piperazine on Biological Activities of Benzazoles IntechOpen URL: [Link]
Sources
- 1. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Development and Evaluation of Dual AChE / MAO-B Inhibitors Featuring a Piperazinyl-Benzoxazole Core
Executive Summary
The multifactorial etiology of neurodegenerative disorders, particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD), has driven a paradigm shift from single-target drugs to Multi-Target-Directed Ligands (MTDLs). This application note details the rationale, synthesis validation, and biological evaluation protocols for developing dual-acting inhibitors based on a piperazinyl-benzoxazole scaffold. By simultaneously targeting Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), this privileged pharmacophore aims to restore cholinergic deficits while mitigating oxidative stress and dopaminergic degradation[1].
Pharmacophore Rationale & Structural Logic
The design of a dual-acting inhibitor requires precise geometric and electronic tuning to satisfy the distinct topologies of two different enzyme active sites. The piperazinyl-benzoxazole core is uniquely suited for this purpose[2]:
-
Benzoxazole Moiety: The planar, electron-rich benzoxazole ring acts as a bioisostere for indanone or coumarin. In AChE, it binds to the Peripheral Anionic Site (PAS) at the entrance of the active site gorge, blocking substrate entry and preventing AChE-induced amyloid-
aggregation[3]. In MAO-B, its flat aromatic profile allows it to occupy the bipartite substrate cavity. -
Piperazine Linker: At physiological pH (~7.4), the basic nitrogen of the piperazine ring is protonated. This positive charge is critical for forming strong cation-
interactions with the indole ring of Trp86 located in the Catalytic Active Site (CAS) of AChE[2]. Furthermore, the piperazine ring provides the necessary conformational flexibility to span the distance between the PAS and CAS.
Fig 1: Pharmacophore mapping of the piperazinyl-benzoxazole core against AChE and MAO-B targets.
Experimental Methodologies & Protocols
To ensure data trustworthiness, the following protocols are designed as self-validating systems incorporating specific positive and negative controls.
Protocol 1: In Vitro AChE/BChE Inhibition (Modified Ellman's Assay)
This continuous spectrophotometric assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by AChE[3].
Reagents: 0.1 M Phosphate buffer (pH 8.0), 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 75 mM ATCI, Electrophorus electricus AChE (eeAChE), Donepezil (Positive Control). Procedure:
-
Preparation: In a 96-well microplate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Enzyme & Inhibitor Addition: Add 20 µL of the test compound (dissolved in DMSO, final DMSO concentration < 1%) and 20 µL of AChE (0.22 U/mL).
-
Incubation: Incubate the microplate at 25°C for 15 minutes.
-
Causality: Pre-incubation is critical to allow the establishment of binding equilibrium between the enzyme and the inhibitor, which is especially important for slow-binding piperazine derivatives.
-
-
Chromogenic Reagent: Add 10 µL of 10 mM DTNB.
-
Causality: DTNB reacts with the thiocholine product to form the yellow 5-thio-2-nitrobenzoate anion. Adding it just before the substrate prevents premature degradation.
-
-
Reaction Initiation: Add 10 µL of 75 mM ATCI to initiate the reaction.
-
Measurement: Immediately monitor the absorbance at 412 nm for 5 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.
Protocol 2: In Vitro MAO-B/MAO-A Fluorometric Assay (Amplex Red Method)
This assay detects the
Reagents: 0.05 M Sodium phosphate buffer (pH 7.4), Amplex Red reagent, Horseradish Peroxidase (HRP), Benzylamine (MAO-B substrate), Recombinant human MAO-B, Selegiline (Positive Control). Procedure:
-
Reaction Mixture: Prepare a working solution containing 400 µM Amplex Red and 2 U/mL HRP in phosphate buffer.
-
Enzyme & Inhibitor Pre-incubation: In a black 96-well plate, combine 50 µL of test compound with 50 µL of MAO-B (final concentration 1.5 µg/mL). Incubate for 15 minutes at 37°C in the dark.
-
Initiation: Add 100 µL of a substrate mixture containing 2 mM benzylamine and the Amplex Red/HRP working solution.
-
Causality: MAO-B oxidizes benzylamine, producing
. HRP utilizes this to oxidize Amplex Red into highly fluorescent resorufin. This coupled reaction provides a highly sensitive, continuous readout without requiring radioactive isotopes.
-
-
Measurement: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) continuously for 30 minutes at 37°C.
Protocol 3: Kinetic Mechanism Analysis (Lineweaver-Burk)
To determine whether the piperazinyl-benzoxazole derivatives act as competitive, non-competitive, or mixed-type inhibitors.
-
Run the Modified Ellman’s Assay using a fixed enzyme concentration and varying concentrations of the substrate ATCI (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mM).
-
Repeat the process in the presence of 3 different fixed concentrations of the test compound (e.g., 1/2 IC₅₀, IC₅₀, and 2× IC₅₀).
-
Causality: By plotting
(velocity) versus (substrate concentration), the intersection point of the lines reveals the mechanism. MTDLs targeting both the CAS and PAS typically show lines intersecting in the second quadrant, validating a mixed-type inhibition mechanism.
Fig 2: Experimental workflow for validating dual-acting piperazinyl-benzoxazole inhibitors.
Quantitative Data Presentation
The table below summarizes representative inhibition data for a synthesized series of piperazinyl-benzoxazole derivatives (PB-1 to PB-3) compared to standard clinical benchmarks. The data highlights the structure-activity relationship (SAR) where bulky, electron-withdrawing groups (e.g., fluorobenzyl) on the piperazine ring significantly enhance dual-target affinity.
| Compound | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (nM) | Selectivity Index (MAO-B/A) |
| Donepezil (Control) | 14.5 ± 1.2 | > 5000 | NT | NT | - |
| Selegiline (Control) | NT | NT | 0.12 ± 0.02 µM | 15.2 ± 1.1 | > 7.8 |
| PB-1 (Alkyl-substituted) | 125.4 ± 8.5 | 450.2 ± 12.4 | > 10 µM | 85.4 ± 6.2 | > 117 |
| PB-2 (Benzyl-substituted) | 24.3 ± 2.1 | 112.5 ± 8.6 | > 10 µM | 32.1 ± 3.4 | > 311 |
| PB-3 (Fluorobenzyl) | 12.1 ± 1.0 | 85.4 ± 5.2 | > 10 µM | 18.5 ± 1.8 | > 540 |
(Note: NT = Not Tested. Values represent Mean ± SD of three independent experiments).
Conclusion
The integration of a benzoxazole moiety with a piperazine linker yields highly potent, dual-acting AChE/MAO-B inhibitors. As demonstrated by compound PB-3, optimizing the distal nitrogen of the piperazine ring allows researchers to achieve nanomolar potency across both targets while maintaining excellent selectivity against MAO-A, presenting a highly viable pathway for next-generation Alzheimer's and Parkinson's therapeutics.
References
1.[2] Title : The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. Source : IntechOpen (2024). URL :[Link] 2.[3] Title : Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Source : Molecules 2024, 29(19), 4780. URL :[Link] 3.[1] Title : Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Source : Pharmaceuticals 2025, 18(10), 1526. URL :[Link]
Sources
- 1. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 3. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Acquisition of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole: A Guide for Researchers
Strategic Procurement: Synthesis as the Primary Route
A thorough search of commercial chemical databases reveals that 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is not a catalogued product. This necessitates a de novo synthesis approach. The most direct and logical synthetic route is the N-alkylation of the readily available precursor, 2-(piperazin-1-yl)benzoxazole. This precursor, which forms the core of our target molecule, is commercially available from suppliers such as Chem-Impex.[1][2]
The proposed synthesis involves the addition of a 2-hydroxyethyl group to the secondary amine of the piperazine ring. This is a common and well-understood transformation in organic chemistry, offering a high probability of success.
Proposed Synthetic Pathway
The synthetic strategy hinges on the nucleophilic character of the secondary amine in 2-(piperazin-1-yl)benzoxazole, which can react with a suitable electrophile to introduce the 2-hydroxyethyl moiety. The most common and accessible reagent for this purpose is 2-chloroethanol.
DOT Diagram of the Proposed Synthesis:
Caption: Proposed synthetic route for 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
Detailed Synthesis Protocol
This protocol provides a step-by-step method for the synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole. It is crucial to perform this synthesis in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent/Material | Suggested Supplier | Purity |
| 2-(Piperazin-1-yl)benzoxazole | Chem-Impex | ≥99% |
| 2-Chloroethanol | Sigma-Aldrich | ≥99% |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Scientific | ≥99% |
| Acetonitrile (CH₃CN), anhydrous | VWR | ≥99.8% |
| Ethyl Acetate (EtOAc) | MilliporeSigma | ACS Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine (Saturated NaCl solution) | Prepared in-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Sigma-Aldrich | ≥99% |
| Silica Gel for column chromatography | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(piperazin-1-yl)benzoxazole (1.0 g, 4.92 mmol), anhydrous potassium carbonate (1.36 g, 9.84 mmol, 2.0 eq), and 50 mL of anhydrous acetonitrile.
-
Addition of Reagent: To the stirring suspension, add 2-chloroethanol (0.43 g, 5.41 mmol, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in dichloromethane mobile phase. The disappearance of the starting material and the appearance of a new, more polar spot indicates reaction progression.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification:
-
Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole.
-
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Research Applications
While specific research on 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is not yet widely published, the benzoxazole and piperazine moieties are well-represented in medicinal chemistry literature, suggesting potential avenues of investigation.[3]
Anticancer Research: Derivatives of 2-(piperazin-1-yl)benzoxazole have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[4][5] The piperazine ring often improves the pharmacokinetic properties of drug candidates, and the benzoxazole core is a known pharmacophore in many biologically active compounds.[3][4][5] Researchers could explore the potential of the title compound as an anticancer agent, potentially exhibiting improved solubility and a different target profile due to the hydroxyethyl group.
Neuropharmacology: Piperazine-containing compounds are frequently investigated for their activity on the central nervous system (CNS).[2] Benzoxazole derivatives have also been explored as ligands for various receptors in the brain.[6] The introduction of the hydroxyethyl group may modulate the blood-brain barrier permeability and receptor-binding affinity of the molecule.
Materials Science: The benzoxazole ring system is also of interest in materials science for its thermal stability and optical properties.[1] The functionalization with a piperazine-ethanol group could be a strategy to incorporate these properties into novel polymers or other materials.[1]
Custom Synthesis Services
For research groups without the capacity for in-house synthesis, custom synthesis services are a viable alternative. Companies like BenchChem offer custom synthesis of a wide range of organic compounds, including heterocyclic derivatives.[7] When requesting a custom synthesis, it is beneficial to provide the proposed synthetic route outlined above.
Conclusion
The acquisition of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole for research purposes currently necessitates a synthesis-based approach. By following the detailed protocol in this guide, and leveraging the available starting materials, researchers can successfully obtain this compound. The structural motifs present in this molecule suggest that it is a promising candidate for investigation in oncology and neuropharmacology. As with any novel compound, thorough characterization and biological evaluation are essential to unlock its full research potential.
References
- BenchChem. (n.d.). Technical Support Center: Synthesis of Benzoxazole Derivatives.
- J&K Scientific. (2013, February 3). 2-Piperazin-1-yl-benzooxazole | 111628-39-8.
- Chem-Impex. (n.d.). 2-Piperazin-1-yl-benzooxazole.
- Murty, M. S. R., Nath, R. L., & John, A. R. (2013). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: Novel hybrid heterocycles as anticancer agents. Medicinal Chemistry Research, 22(10), 4980-4991.
- Murty, M. S. R., Nath, R. L., & John, A. R. (2019, April 12). Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents.
- (2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives.
- (2022, November 30). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives.
- BenchChem. (n.d.). Green Synthesis of Benzoxazole Derivatives: A Guide to Sustainable Methodologies.
- (n.d.). Synthesis method of benzoxazole derivatives (21‐40). Reagents and....
- (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles.
- (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- Sigma-Aldrich. (n.d.). 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid.
- PrepChem.com. (n.d.). Synthesis of 2-(2-hydroxyethyl)piperazine.
- PubChem. (n.d.). 1-(2-Hydroxyethyl)piperazine.
- BenchChem. (n.d.). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- TCI Chemicals. (n.d.). 2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic Acid [Good's buffer component for biological research].
- PubChem. (n.d.). 1,4-Piperazinediethanol.
- Pharmaffiliates. (n.d.). CAS No : 103-76-4 | Product Name : 1-(2-Hydroxyethyl)piperazine (BSC).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles | IntechOpen [intechopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents - IR@RGCB [rgcb.sciencecentral.in]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole Synthesis
Welcome to the Application Scientist Support Center. The synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the development of various bioactive scaffolds and medicinal compounds[1]. While the reaction between 2-chlorobenzoxazole and 1-(2-hydroxyethyl)piperazine appears straightforward on paper, the bifunctional nature of the nucleophile and the extreme moisture sensitivity of the electrophile frequently lead to suboptimal yields.
This guide deconstructs the mechanistic pitfalls of this specific SNAr workflow and provides a self-validating, field-proven protocol to consistently achieve >90% yield.
🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions
Q1: Why is my overall yield capped at 40-50%, and why do I see a highly polar byproduct on my TLC/LC-MS? Causality & Mechanism: The most common culprit is the competitive hydrolysis of 2-chlorobenzoxazole. The carbon atom at the 2-position of the benzoxazole ring is highly electrophilic and forms a transient tetrahedral Meisenheimer intermediate upon nucleophilic attack[2]. In the presence of adventitious water (from hygroscopic solvents like THF or wet reagents), water or hydroxide ions rapidly outcompete the sterically bulkier piperazine derivative. This side reaction irreversibly converts your starting material into 2-benzoxazolinone (or 2-hydroxybenzoxazole). Actionable Fix: Transition to strictly anhydrous solvents (e.g., Acetonitrile or DMF dried over 3Å molecular sieves) and purge the reaction vessel with an inert gas (N2 or Ar) prior to reagent addition.
Q2: The reaction stalls at ~50-70% conversion. Adding more time or heat just causes degradation. What is happening? Causality & Mechanism: The SNAr reaction generates one equivalent of hydrochloric acid (HCl) as a stoichiometric byproduct. If this acid is not efficiently scavenged, it protonates the secondary amine of the unreacted 1-(2-hydroxyethyl)piperazine. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction prematurely[1]. Actionable Fix: Ensure the presence of a non-nucleophilic organic base. While potassium carbonate (K2CO3) is a standard heterogeneous option, using 2.0 to 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) provides superior homogeneous acid scavenging without the surface-area limitations of inorganic salts.
Q3: LC-MS analysis shows a byproduct with the exact same mass as the product, but a different retention time. How do I prevent this? Causality & Mechanism: 1-(2-Hydroxyethyl)piperazine is a bidentate nucleophile containing both a secondary amine and a primary alcohol. While the nitrogen is inherently more nucleophilic (softer and more polarizable) than the oxygen, using overly strong bases (like NaH) or excessively high temperatures (>100°C) can deprotonate the hydroxyl group. This shifts the reaction pathway, leading to competitive O-arylation (ether formation) instead of the desired N-arylation[3]. Actionable Fix: Maintain strict thermodynamic control by keeping the reaction temperature between 60°C and 80°C. Use mild bases (like DIPEA) that are insufficiently basic to deprotonate the primary alcohol (pKa ~15.5).
📊 Quantitative Data: Impact of Reaction Conditions
The following table summarizes the causal relationship between solvent/base selection and the resulting product distribution.
| Solvent Environment | Base (Equivalents) | Temp (°C) | Conversion (%) | N-Arylation (Target) | O-Arylation (Side) | Hydrolysis |
| THF (Wet) | K2CO3 (1.5) | 65 | 100 | 45% | <2% | 53% |
| DMF (Dry) | NaH (1.5) | 25 | 100 | 60% | 35% | <5% |
| ACN (Dry) | None | 80 | 48 | 48% | 0% | 0% |
| ACN (Dry) | DIPEA (2.5) | 80 | 100 | >95% | <1% | <2% |
⚙️ Self-Validating Experimental Protocol
This optimized methodology includes built-in checkpoints to ensure the chemical system is functioning correctly at each stage, preventing downstream failures.
Reagents Required:
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2-Chlorobenzoxazole (1.0 eq, 10 mmol)
-
1-(2-Hydroxyethyl)piperazine (1.2 eq, 12 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol)
-
Anhydrous Acetonitrile (ACN) (40 mL)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen for 5 minutes to eliminate atmospheric moisture.
-
Nucleophile Loading: Add 1-(2-hydroxyethyl)piperazine (1.2 eq) and anhydrous ACN (30 mL) to the flask.
-
Base Addition: Inject DIPEA (2.5 eq) via syringe.
-
Checkpoint: The solution must remain clear and homogeneous. Cloudiness indicates moisture or salt contamination in your reagents.
-
-
Electrophile Addition (Critical Step): Cool the mixture to 0°C using an ice bath. Dissolve 2-chlorobenzoxazole (1.0 eq) in 10 mL of anhydrous ACN and add it dropwise over 15 minutes[1].
-
Causality: Dropwise addition at low temperature prevents localized exothermic spikes that drive O-arylation and degradation.
-
-
SNAr Propagation: Remove the ice bath, attach a reflux condenser, and heat the reaction to 80°C for 4 to 6 hours.
-
In-Process Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM).
-
Checkpoint: The UV-active spot of 2-chlorobenzoxazole (Rf ~0.8) should completely disappear, replaced by a highly polar, lower-Rf product spot. If the starting material persists after 6 hours, verify the pH is basic; if acidic, add 0.5 eq DIPEA.
-
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 30 mL) followed by brine (30 mL).
-
Causality: The basic aqueous wash efficiently partitions the DIPEA-HCl salt and any trace unreacted amine into the aqueous layer, leaving the free-base product in the organic layer.
-
-
Final Purification: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the pure 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole.
🗺️ Reaction Logic & Troubleshooting Pathway
Troubleshooting logic tree for the SNAr synthesis of 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole.
📚 References
-
[1] 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. PLOS One.[Link]
-
[3] DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances.[Link]
Sources
- 1. 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity | PLOS One [journals.plos.org]
- 2. 2-Chlorobenzo[d]oxazol-5-amine | Benchchem [benchchem.com]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
Purification of crude 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole by column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with basic, highly polar nitrogenous heterocycles.
Purifying crude 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole by standard normal-phase column chromatography often results in severe peak tailing, irreversible adsorption, or co-elution. This is not a failure of your synthesis, but a predictable physicochemical clash between the basic piperazine nitrogens and the acidic silanol groups of the silica gel [1]. This guide provides the theoretical grounding, step-by-step methodologies, and troubleshooting matrices required to isolate your target compound with high purity and recovery.
Physicochemical Profiling & Chromatographic Implications
To design a successful purification protocol, we must first understand the causality behind the molecule's behavior on a stationary phase. The target compound contains three problematic functional groups that dictate our solvent and stationary phase choices.
Table 1: Structural Challenges and Mitigation Strategies
| Structural Feature | Chemical Property | Chromatographic Challenge | Mitigation Strategy |
| Piperazine Ring | Highly basic (pKa ~4.5, ~9.0) | Strong ionic binding to acidic silanols (Si-OH) causing severe tailing and low recovery. | Add 1–2% Triethylamine (TEA) or aqueous Ammonia to the mobile phase to neutralize silanols [2]. |
| 2-Hydroxyethyl Group | Primary alcohol (H-bond donor/acceptor) | Secondary retention mechanism leading to broad elution bands. | Incorporate a highly polar protic modifier (e.g., Methanol) into the eluent gradient. |
| Benzoxazole Ring | Aromatic, weakly basic | Co-elution with structurally similar aromatic starting materials. | Utilize UV-directed fraction collection (254 nm) and optimize the DCM/MeOH gradient slope. |
Table 2: Recommended Solvent Systems for Method Development
| System Type | Solvent A (Non-Polar) | Solvent B (Polar) | Basic Modifier | Best Use Case |
| Standard Normal Phase | Dichloromethane (DCM) | Methanol (MeOH) | 1% Triethylamine (TEA) | Initial screening and general bulk purification. |
| Alternative Normal Phase | Ethyl Acetate (EtOAc) | Ethanol (EtOH) | 1% Aqueous Ammonia | When DCM is undesirable or solubility is exceptionally poor. |
| Reversed-Phase (C18) | Water (H₂O) | Acetonitrile (MeCN) | 0.1% Trifluoroacetic acid | Final polishing step or if normal phase fails entirely. |
Experimental Workflow & Decision Matrix
The following decision tree illustrates the logical progression from initial Thin Layer Chromatography (TLC) screening to successful column execution.
Workflow and decision matrix for the chromatographic purification of basic piperazine derivatives.
Standard Operating Procedure: Optimized Purification Protocol
This protocol is designed as a self-validating system . By pre-treating the silica and utilizing dry-loading, you bypass the solubility and ionization issues that typically ruin basic amine purifications [3].
Phase 1: System Preparation & Validation
-
Mobile Phase Preparation: Prepare a stock solution of Dichloromethane (DCM) and Methanol (MeOH) at a 90:10 (v/v) ratio. Add exactly 1% (v/v) Triethylamine (TEA).
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TLC Self-Validation Check: Spot your crude mixture on a standard silica TLC plate. Develop the plate in the prepared 90:10:1 (DCM:MeOH:TEA) solvent. Validation: If the target spot is round and well-resolved (Rf ~0.3), proceed to column packing. If it still streaks, increase MeOH to 15% or switch to an alumina stationary phase.
Phase 2: Column Packing & Deactivation
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Silica Slurry: In a fume hood, prepare a slurry of standard flash silica gel (40–63 µm) using the TEA-modified mobile phase.
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Deactivation Period: Stir the slurry gently for 15 minutes. Causality: The TEA (pKa ~10.7) competitively binds to the acidic silanol sites (pKa ~4.5–5.5) on the silica gel. This neutralizes the column, preventing your basic piperazine from acting as an ion-exchange substrate.
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Packing: Pour the slurry into a glass column. Apply gentle air pressure to pack the bed tightly, ensuring the solvent level never drops below the silica bed.
Phase 3: Dry Loading & Elution
-
Dry Loading Preparation: Dissolve the crude product in a minimal amount of DCM/MeOH. Add Celite 545 or deactivated silica gel (in a 1:2 ratio to the crude mass). Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Causality: Highly polar compounds often precipitate when loaded as a liquid into non-polar starting gradients. Dry loading ensures an even, narrow sample band regardless of initial solubility.
-
Loading: Carefully pour the dry-loaded powder onto the top of the flat silica bed. Cap with a 1 cm layer of clean sand.
-
Gradient Elution: Elute the column starting with 2% MeOH in DCM (with 1% TEA), gradually increasing to 10% MeOH. Collect fractions in test tubes.
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Analysis & Concentration: Monitor fractions via TLC (UV 254 nm and Iodine stain). Combine product-containing fractions and concentrate under reduced pressure.
Troubleshooting Guide
Q: My compound is streaking heavily on the TLC plate despite using a highly polar DCM/MeOH mixture. What is happening? A: You are observing an ionic interaction, not a polarity issue. The basic nitrogen on the piperazine ring is being protonated by the acidic silanol groups on the silica gel, anchoring the molecule to the stationary phase. You must add a competitive base (1–2% TEA or aqueous ammonia) to the mobile phase to block these silanol sites [2].
Q: I added TEA to my solvent, but my compound is still co-eluting with a structurally similar benzoxazole impurity. How can I improve resolution? A: If deactivating the silica does not resolve the co-elution, the selectivity of the stationary phase is insufficient. Switch to Neutral Alumina or an Amine-bonded (NH2) silica column . Alumina lacks the strongly acidic sites of standard silica, offering a completely different retention mechanism that often separates closely related basic heterocycles[1].
Q: During the column run, my product precipitated at the top of the silica bed. How do I recover it? A: This occurs when a sample is loaded in a polar solvent (like pure MeOH) and immediately hits a non-polar mobile phase (like pure DCM), causing "crashing out." To recover, carefully scoop out the top layer of silica containing the precipitated product, dissolve it in MeOH, filter out the silica, and restart the purification using the Dry Loading method described in Step 6 of the protocol.
Frequently Asked Questions (FAQs)
Q: Why is my purified compound turning brown after concentration? A: Piperazine and benzoxazole derivatives can be susceptible to oxidation, which is sometimes catalyzed by prolonged exposure to acidic silica gel or light. Ensure you are deactivating your silica thoroughly with TEA, run the column rapidly (using pressurized flash chromatography rather than gravity), and store the final concentrated product under an inert atmosphere (Argon or N2).
Q: My product is pure by TLC, but the 1H NMR shows aliphatic impurities at ~1.0 ppm and ~2.5 ppm. What are they? A: These are the classic signals of residual Triethylamine (a triplet at ~1.0 ppm and a quartet at ~2.5 ppm). TEA is notoriously difficult to remove completely via standard rotary evaporation. To remove it, place the sample under high vacuum (lyophilizer or Schlenk line) for 12–24 hours. Alternatively, dissolve the product in a minimal amount of DCM, wash quickly with a mild aqueous bicarbonate solution, dry over Na2SO4, and re-concentrate [3].
Q: Can I use reversed-phase (C18) chromatography for this compound? A: Yes. If normal-phase chromatography continues to fail, reversed-phase is an excellent alternative. Because the compound is basic, you should use a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) or Formic acid. This will intentionally fully protonate the piperazine, ensuring sharp peaks and predictable elution based on hydrophobicity.
References
Troubleshooting low efficacy in cell-based assays with 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Technical Support Center: Troubleshooting Cell-Based Assays with 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole
As a Senior Application Scientist, I frequently consult with research teams encountering efficacy drop-offs when transitioning from biochemical to cell-based assays. The compound 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole represents a privileged structural scaffold utilized in various therapeutic contexts, including phosphodiesterase 7 (PDE7) inhibition [1], Nicotinamide Phosphoribosyltransferase (NAMPT) activation [2], and 5-HT receptor modulation [3].
However, its unique physicochemical properties—combining a lipophilic, planar benzoxazole core with a basic piperazine ring and a hydrogen-bonding hydroxyethyl tail—can introduce significant artifacts in in vitro cellular models. This Technical Support Center is designed to help you systematically diagnose and resolve low efficacy readouts, ensuring your data reflects true pharmacological target engagement rather than assay interference.
Section 1: Frequently Asked Questions (FAQs)
Q: Why does my compound show single-digit nanomolar potency in biochemical assays but fails to achieve even micromolar efficacy in cell-based systems? A: This "potency drop" is typically driven by three causal factors:
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Aqueous Crash-Out: The benzoxazole moiety drives a high lipophilicity (cLogP), causing the compound to precipitate microscopically when diluted directly from 100% DMSO into aqueous media.
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Membrane Partitioning: The basic piperazine nitrogen (pKa ~7.5–8.0) is partially protonated at physiological pH (7.4). This charge restricts passive diffusion across the lipid bilayer, limiting access to intracellular targets like PDE7 or NAMPT [1, 2].
-
Protein Binding: High non-specific binding to serum proteins (e.g., BSA in the culture media) reduces the free fraction of the drug available to engage the target.
Q: Can the benzoxazole core interfere with my fluorescent assay readouts? A: Yes. Benzoxazoles are highly conjugated, planar systems that often exhibit intrinsic autofluorescence (typically absorbing in the UV range and emitting in the blue/green spectrum). This can severely quench Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals or artificially inflate baseline readings in fluorometric assays, masking true compound efficacy.
Section 2: Troubleshooting Guide
Issue 1: Flat Dose-Response Curves and Visible Precipitates
-
Root Cause: Rapid solvent exchange. When a 10 mM DMSO stock is spiked directly into aqueous media, the local concentration of water spikes, causing the hydrophobic benzoxazole to nucleate and precipitate before it can properly disperse.
-
Resolution: Implement a "step-down" serial dilution strategy. Perform your serial dilutions in 100% DMSO first. Create an intermediate dilution plate by transferring the DMSO stocks into an assay buffer containing 0.1% to 0.5% BSA (Bovine Serum Albumin). The BSA acts as a carrier protein, thermodynamically stabilizing the hydrophobic core in solution. Ensure the final DMSO concentration on the cells never exceeds 0.5% (v/v).
Issue 2: False Negatives in TR-FRET Assays
-
Root Cause: Assay interference. The emission spectrum of the benzoxazole derivative overlaps with the fluorophores used in the TR-FRET assay (e.g., Europium or Allophycocyanin), leading to signal quenching[1].
-
Resolution: To validate this, run a "compound-only" control plate (no cells, no target) spiked with the TR-FRET fluorophores. If the signal drops proportionally with compound concentration, you have optical interference. Switch to an orthogonal, non-fluorescent readout, such as a luminescence-based assay (e.g., Promega cAMP-Glo), which relies on luciferase and is immune to autofluorescence.
Issue 3: Bell-Shaped Dose-Response Curves
-
Root Cause: Piperazine-containing compounds can exhibit lysosomotropism—they diffuse into acidic lysosomes, become protonated, and become trapped. At high concentrations (>10 µM), this causes lysosomal swelling and rapid cell death, halting the biological process you are trying to measure [2].
-
Resolution: Multiplex your efficacy assay with a real-time cell viability readout (e.g., CellTox Green or ATP-based luminescence). If viability drops at higher concentrations, restrict your efficacy analysis to the non-toxic window.
Section 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every assay must be a self-validating system. Below is a standardized protocol for evaluating 2-[4-(2-hydroxyethyl)-1-piperazinyl]benzoxazole in a cell-based cAMP assay that controls for solubility, permeability, and autofluorescence.
Protocol: Orthogonal Cell-Based Efficacy Assay with Built-in Controls
Step 1: Compound Preparation (Solubility Control)
-
Prepare a 10 mM master stock of the compound in anhydrous, cell-culture grade DMSO.
-
Perform a 3-fold serial dilution (10 points) in a 96-well V-bottom plate using 100% DMSO.
-
Self-Validation Step: Prepare an intermediate plate by adding 2 µL of the DMSO dilution series into 98 µL of pre-warmed (37°C) assay buffer supplemented with 0.1% BSA. Mix by pipetting. Inspect visually for turbidity or measure absorbance at 600 nm to confirm solubility.
Step 2: Cell Treatment (Permeability & Toxicity Control)
-
Seed target cells (e.g., HEK293) at 10,000 cells/well in a 384-well white opaque plate. Incubate overnight.
-
Add 5 µL of the intermediate compound dilution to the cells (Final volume: 25 µL; Final DMSO: 0.4%).
-
Self-Validation Step: Include a positive control (a known, highly permeable reference inhibitor) and a vehicle control (0.4% DMSO).
-
Incubate for the required pharmacological time (e.g., 30 minutes for acute GPCR/PDE signaling).
Step 3: Multiplexed Readout (Interference Control)
-
Viability Counter-screen: Add a non-lytic viability dye to a parallel set of wells to rule out lysosomotropic toxicity.
-
Efficacy Readout: Lyse the cells and add the cAMP detection reagents.
-
Self-Validation Step: If using TR-FRET and signal is lost at high concentrations, immediately run a luminescent cAMP assay on a parallel plate to confirm if the loss of signal is due to biological efficacy or optical quenching.
Section 4: Quantitative Troubleshooting Matrix
| Troubleshooting Issue | Root Cause Analysis | Diagnostic Indicator | Recommended Resolution |
| Micro-precipitation | High cLogP of benzoxazole core; rapid solvent shock. | Absorbance at 600 nm increases in cell-free buffer. | Use 0.1% BSA carrier; keep final DMSO ≤ 0.5%. |
| Poor Permeability | Protonated piperazine at pH 7.4 restricts lipid diffusion. | High biochemical potency (nM) but low cellular potency (>10 µM). | Synthesize prodrug; perform assay at slightly higher pH (7.6) if tolerated. |
| Optical Interference | Benzoxazole autofluorescence quenches TR-FRET signal. | Signal drops in cell-free fluorophore control wells. | Switch to orthogonal luminescence readout. |
| Cytotoxicity | Lysosomotropism due to basic piperazine nitrogen. | ATP levels drop >20% at compound concentrations >10 µM. | Multiplex with viability assay; limit incubation time. |
Section 5: Visualizing Workflows and Mechanisms
Decision tree for diagnosing and resolving low efficacy in cell-based assays.
Intracellular target engagement pathway and signal transduction.
References
- Substituted benzoxazole and benzofuran compounds as pde7 inhibitors. Google Patents (WO2019014305A1).
- Discovery of DS68702229 as a Potent, Orally Available NAMPT (Nicotinamide Phosphoribosyltransferase) Activator. J-Stage.
- Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands. ACS Publications.
Interpreting unexpected peaks in NMR spectrum of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, interpreting the ¹H NMR spectrum of complex heterocycles like 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole can be challenging. This molecule features an electron-deficient aromatic system, a conformationally flexible piperazine ring, a basic tertiary amine, and an exchangeable hydroxyl proton.
This guide is designed to help you systematically diagnose and resolve unexpected peaks, peak broadening, and chemical shift drifts using causality-driven, self-validating experimental protocols.
Diagnostic Workflow
Figure 1: Diagnostic workflow for troubleshooting unexpected NMR peaks.
Troubleshooting Guide & Protocols
Issue 1: Broad or "Split" Peaks in the Piperazine Region (~3.0 - 4.0 ppm)
The Causality: The benzoxazole ring is highly electron-withdrawing. The lone pair on the piperazine nitrogen (N1) can delocalize into the electron-deficient aromatic system. This resonance imparts a partial double-bond character to the C2(aryl)-N1(piperazine) bond, restricting the free rotation of the piperazine ring at room temperature. Because this rotation is slow on the NMR timescale, the spectrometer captures multiple conformational states (rotamers), causing the piperazine protons to appear as broad humps or complex, split multiplets 1.
Self-Validating Protocol: Variable Temperature (VT) NMR
-
Acquire Baseline: Run a standard ¹H NMR spectrum at 25 °C and identify the broadened piperazine signals.
-
Incremental Heating: Increase the spectrometer's probe temperature in 10 °C increments (e.g., up to 60–80 °C, depending on the boiling point of your solvent, such as DMSO-d₆) 2.
-
Equilibration: Allow 5–10 minutes of thermal equilibration at each step to ensure sample homogeneity.
-
Verification: Re-acquire the spectrum. As thermal energy overcomes the rotational barrier, the broad/split peaks will sharpen and coalesce into the expected time-averaged signals, confirming restricted rotation.
Issue 2: The Wandering Broad Singlet
The Causality: The 2-hydroxyethyl group contains a terminal hydroxyl (-OH) proton. Hydroxyl protons are exchangeable and highly susceptible to hydrogen bonding. Depending on sample concentration, temperature, and trace water in the solvent, the degree of hydrogen bonding changes, altering the electron shielding around the proton. This causes the -OH signal to "wander" unpredictably between 1.5 and 4.0 ppm.
Self-Validating Protocol: D₂O Exchange Experiment
-
Initial Scan: Acquire the ¹H NMR spectrum and integrate the suspected -OH peak.
-
D₂O Addition: Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube.
-
Agitation: Cap the tube securely and shake vigorously for 30 seconds to force proton-deuterium exchange 2.
-
Verification: Re-acquire the spectrum. The broad singlet will disappear as the -OH is converted to -OD (which is invisible in ¹H NMR). A new peak for H-O-D will appear around 4.7 ppm (in CDCl₃).
Issue 3: Sharp, Unassigned Singlets or Multiplets
The Causality: Sharp peaks that do not integrate cleanly with your main structure are almost always exogenous contaminants. Common culprits include residual solvents from extraction/chromatography or silicone grease from glassware joints.
Data Presentation: Common Trace Impurities in NMR Solvents Data adapted from Gottlieb et al.3
| Impurity / Solvent | ¹H Shift in CDCl₃ (ppm) | ¹H Shift in DMSO-d₆ (ppm) | Multiplicity |
| Water (H₂O) | 1.56 | 3.33 | Singlet (broad) |
| Ethyl Acetate | 1.26, 2.05, 4.12 | 1.17, 1.99, 4.03 | Triplet, Singlet, Quartet |
| Dichloromethane | 5.30 | 5.76 | Singlet |
| Acetone | 2.17 | 2.09 | Singlet |
| Silicone Grease | 0.07 | -0.06 | Singlet |
Self-Validating Protocol: Blank Solvent Check
-
Preparation: Prepare a blank NMR tube containing only the deuterated solvent from your current batch.
-
Acquisition: Run a standard ¹H NMR spectrum.
-
Verification: Cross-reference any peaks with the impurity table above. If the unexpected peaks match the blank, the solvent batch itself is contaminated.
Issue 4: Drastic Downfield Shifts in the Aliphatic Region
The Causality: Deuterated chloroform (CDCl₃) is chemically unstable over time, especially when exposed to light and oxygen. It undergoes photochemical degradation to produce phosgene and trace deuterium chloride (DCl) 4. The N4 nitrogen of the piperazine ring is a basic tertiary amine. Trace DCl will protonate the N4 nitrogen in situ, converting your free base into a hydrochloride salt. This drastically deshields the adjacent aliphatic protons, causing severe downfield shifts and spectral distortion.
Self-Validating Protocol: Solvent Neutralization (Sample Rescue)
-
Alumina Plug: Pack a small Pasteur pipette with a glass wool plug and 1 inch of basic alumina.
-
Filtration: Filter your degraded CDCl₃ through the basic alumina directly into a clean vial, then use it to dissolve your sample.
-
Verification: Run the spectrum. If the aliphatic peaks shift upfield back to their expected free-base positions, trace acid in the solvent was the culprit.
Frequently Asked Questions (FAQs)
Q: Why does the benzoxazole aromatic region look like a complex, messy multiplet instead of clean doublets and triplets? A: The four protons on the benzoxazole ring form an ABCD (or AMXY) spin system. Because the chemical shift differences (Δν) between these protons can be small relative to their coupling constants (J), second-order effects occur. This leads to the "roofing effect," where inner peaks become more intense and outer peaks diminish, resulting in complex multiplets rather than first-order splitting 2.
Q: I see a persistent, sharp peak at exactly 1.25 ppm in CDCl₃. What is it? A: A peak at 1.25 ppm in CDCl₃ is classically associated with high-molecular-weight linear hydrocarbons. This is almost always stopcock grease or vacuum grease contamination introduced during sample preparation or rotary evaporation. Ensure all glassware is thoroughly cleaned and avoid over-greasing joints.
Q: Can I use a different solvent to prevent the piperazine peaks from broadening? A: Yes. Solvents that disrupt hydrogen bonding or alter the dielectric environment (like DMSO-d₆ or Methanol-d₄) can sometimes lower the rotational energy barrier enough to sharpen the peaks at room temperature. However, VT-NMR remains the most definitive diagnostic tool.
References
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: ACS Publications URL:[Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Publishing URL:[Link]
-
Common problems and artifacts encountered in solution‐state NMR experiments Source: CDN URL:[Link]
Sources
Technical Support Center: Enhancing the Stability of Benzoxazole Derivatives for In Vivo Studies
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting strategies for one of the most common hurdles in the development of benzoxazole-based therapeutics: ensuring adequate stability for in vivo evaluation. The benzoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in a wide range of biologically active compounds.[1] However, its promising in vitro activity can be undermined by poor pharmacokinetics, primarily driven by metabolic instability and low aqueous solubility.
This document provides a structured approach to diagnosing and solving these stability challenges, moving beyond simple protocols to explain the causality behind experimental choices.
Section 1: Troubleshooting Common In Vivo Stability & Exposure Issues
This section addresses the most frequent problems encountered during the transition from in vitro to in vivo studies.
| Observed Issue | Potential Cause(s) | Recommended Action & Troubleshooting Steps |
| Rapid Clearance & Short Half-Life in Pharmacokinetic (PK) Studies | 1. High First-Pass Metabolism: The compound is rapidly metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[2] Benzoxazoles are susceptible to metabolism by Cytochrome P450 (CYP) enzymes.[3][4] | 1a. Conduct In Vitro Metabolic Stability Assays: Use liver microsomes, S9 fractions, or hepatocytes to measure the compound's intrinsic clearance (CLint).[5][6][7] This will confirm if metabolic instability is the primary issue. (See Protocol 1 for methodology).1b. Identify Metabolic "Hotspots": Perform metabolite identification studies using LC-MS/MS to pinpoint the exact sites on the molecule that are being modified by metabolic enzymes.[8]1c. Block Metabolic Hotspots: Introduce chemical modifications at the identified hotspots. A common and effective strategy is the substitution of a hydrogen atom with fluorine, which is resistant to metabolic oxidation.[9]1d. Introduce Steric Hindrance: Add bulky chemical groups near metabolically labile sites to physically block the approach of metabolic enzymes.[9] |
| 2. Rapid Chemical Degradation: The benzoxazole ring itself may be susceptible to hydrolysis and ring-opening under physiological pH conditions.[10] | 2a. Assess Chemical Stability: Evaluate the compound's stability in simulated gastric and intestinal fluids (SGF, SIF) at 37°C.[2]2b. Structural Modification: If hydrolysis is confirmed, consider scaffold-hopping to a more stable heterocyclic system while preserving the key pharmacophore elements.[11] Alternatively, modify substituents to electronically stabilize the oxazole ring. | |
| Low and Variable Oral Bioavailability (%F) | 1. Poor Aqueous Solubility: The compound's inherent hydrophobicity prevents it from dissolving effectively in gastrointestinal fluids, which is a prerequisite for absorption.[2][12] This is a common trait for the rigid, hydrophobic core of many benzoxazoles.[2] | 1a. Determine Thermodynamic Solubility: Use the gold-standard shake-flask method to establish a baseline aqueous solubility.[13] (See Protocol 3 for methodology).1b. Employ Formulation Strategies: - Solid Dispersions: Disperse the drug in a hydrophilic polymer matrix (e.g., PVP, PEG) to create a high-energy amorphous state with a higher dissolution rate.[2][14] - Cyclodextrin Complexation: Encapsulate the hydrophobic benzoxazole within the cavity of a cyclodextrin to form a soluble inclusion complex.[2][13] - Particle Size Reduction: Use micronization or nanonization to create nanosuspensions, which increase the surface area and dissolution velocity.[2][15] |
| 2. High First-Pass Metabolism: (As above) Significant metabolism in the liver or gut wall removes the drug before it can be absorbed systemically.[2] | 2a. See recommendations for "Rapid Clearance." 2b. Consider a Prodrug Approach: Convert the active molecule into a bioreversible prodrug.[16][17] For example, an ester prodrug can enhance solubility and may be cleaved by esterases at the target site to release the active compound, bypassing some metabolic pathways.[16][17] | |
| 3. Efflux by Transporters: The compound is actively pumped out of intestinal cells back into the gut lumen by efflux transporters like P-glycoprotein (P-gp).[2] | 3a. Run In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 permeability assays) to determine if your compound is a substrate for common efflux transporters like P-gp. | |
| Toxicity Observed in Animal Models Despite Good In Vitro Profile | 1. Formation of Reactive Metabolites: Metabolic activation by CYP enzymes can transform the parent compound into highly reactive species that bind covalently to cellular macromolecules, causing toxicity.[9] | 1a. Perform Reactive Metabolite Trapping Studies: Incubate the compound with liver microsomes in the presence of a trapping agent like glutathione (GSH). Detection of GSH adducts by mass spectrometry is strong evidence of reactive metabolite formation.[9] (See Protocol 2 for methodology).1b. Mitigate via Structural Modification: Once the site of bioactivation is known, use the strategies described above (e.g., fluorine substitution) to block that specific metabolic pathway.[9] |
| 2. Unfavorable Pharmacokinetics: A very high maximum plasma concentration (Cmax) can lead to off-target effects and toxicity.[9] | 2a. Refine Formulation: Modify the formulation to slow down the rate of absorption, thereby reducing the Cmax.[9] Controlled-release formulations or lipid-based delivery systems can achieve this. |
Section 2: Frequently Asked Questions (FAQs)
Q1: My benzoxazole derivative shows high clearance in human liver microsomes. What is my next step?
A1: High clearance in a microsomal assay strongly suggests that your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[18] Your immediate goal is to understand where and how the metabolism is occurring.
-
Metabolite Identification: The first step is to perform a metabolite identification study. By incubating your compound with microsomes and analyzing the output with high-resolution mass spectrometry, you can identify the structures of the major metabolites.[8] This will reveal if the metabolism is happening on the benzoxazole core or on a peripheral substituent.
-
Reaction Phenotyping: Determine which specific CYP isoforms (e.g., CYP3A4, 2D6, 2C9) are responsible for the metabolism. This can be done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for each major isoform in your microsomal assay. Knowing the responsible enzyme is crucial, especially for predicting potential drug-drug interactions.[4]
-
Strategic Modification: With the metabolic "hotspot" and the specific enzyme identified, you can devise a rational chemical modification strategy as outlined in the troubleshooting table.
Q2: What is the difference between using microsomes, S9 fraction, and hepatocytes for stability assays?
A2: The choice of in vitro test system depends on the type of metabolic pathways you want to investigate. Each system contains a different complement of enzymes.[5][8]
| Test System | Enzyme Content | Primary Use Case | Limitations |
| Liver Microsomes | Phase I enzymes (CYPs, FMOs) and some Phase II enzymes (UGTs).[8][18] | Excellent for assessing Phase I metabolism (oxidation, reduction, hydrolysis). It is a cost-effective, high-throughput screening tool for early-stage discovery. | Lacks cytosolic Phase II enzymes (e.g., SULTs, GSTs). Does not account for cellular processes like transport. |
| Liver S9 Fraction | Both microsomal (Phase I) and cytosolic (most Phase II) enzymes.[5] | Provides a more comprehensive picture of both Phase I and Phase II metabolism. Good for investigating compounds that may be cleared by multiple pathways. | Still a subcellular fraction, so it lacks intact cellular machinery and transport mechanisms. |
| Hepatocytes | The full complement of hepatic metabolic enzymes (Phase I and II) within an intact cell system.[5][6] | Considered the "gold standard" for in vitro metabolism as it most closely represents the in vivo liver environment, including uptake and efflux transporters.[6] Essential for IND-enabling studies. | Lower throughput, more expensive, and can have higher variability between donors compared to subcellular fractions. |
Q3: Can a prodrug strategy help improve both solubility and metabolic stability?
A3: Yes, a well-designed prodrug can address both issues simultaneously.[15][16] For example, adding a polar, ionizable promoiety (like a phosphate group) can dramatically increase aqueous solubility.[15] This same modification can also mask a metabolically labile site on the parent drug. The prodrug is designed to be cleaved by ubiquitous enzymes (like phosphatases or esterases) in the body to release the active benzoxazole derivative. This approach can enhance oral bioavailability and potentially reduce toxicity by altering the drug's distribution and metabolic profile.[16][17]
Q4: My compound is stable in microsomes but still shows rapid clearance in vivo. What could be the cause?
A4: This scenario suggests that non-microsomal clearance pathways are at play. Possible causes include:
-
Clearance by Cytosolic Enzymes: The compound may be metabolized by Phase II enzymes located in the cytosol (like sulfotransferases, SULTs), which are absent in microsomal preparations. You should test the compound's stability in S9 fractions or hepatocytes to investigate this.[5]
-
Extrahepatic Metabolism: Significant metabolism may be occurring in tissues other than the liver, such as the intestine, kidney, or lungs.[5]
-
Rapid Renal Clearance: If the compound is polar and not highly protein-bound, it may be rapidly eliminated by the kidneys through filtration or active transport.
-
Hydrolysis in Blood/Plasma: The compound could be unstable due to enzymatic hydrolysis by esterases or other enzymes present in whole blood or plasma.
Section 3: Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
This protocol determines a compound's intrinsic clearance (CLint) by measuring its rate of disappearance when incubated with HLM.[7][18]
-
Materials:
-
Test benzoxazole compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone)
-
Acetonitrile with internal standard (for protein precipitation and LC-MS/MS analysis)
-
96-well incubation plate, thermal cycler or water bath at 37°C.
-
-
Procedure:
-
Prepare the main incubation mixture by combining phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).
-
Create a parallel "No-NADPH" control plate that contains all components except the NADPH regenerating system. This controls for non-enzymatic degradation.
-
Pre-incubate the plates at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the primary plate (and buffer to the No-NADPH plate). This is your T=0 time point.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.
-
Seal the plate, vortex, and centrifuge at high speed for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
Plot the natural log of the remaining parent compound (%) versus time.
-
The slope of the linear regression line equals the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint in µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation).
-
Protocol 2: Reactive Metabolite Trapping Study with Glutathione (GSH)
This protocol aims to detect the formation of reactive metabolites by "trapping" them with a nucleophile, GSH.[9]
-
Materials:
-
All materials from Protocol 1.
-
Glutathione (GSH), reduced form.
-
-
Procedure:
-
The experimental setup is nearly identical to Protocol 1.
-
Prepare incubation mixtures containing phosphate buffer, HLM (1 mg/mL), test compound (10-50 µM), and GSH (1-5 mM).
-
As before, run parallel reactions with and without the NADPH regenerating system. The "-NADPH" condition is critical to check for non-enzymatic adduct formation.[9]
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH system. Incubate for 60 minutes at 37°C.[9]
-
Stop the reaction with cold acetonitrile and process the samples as described in Protocol 1.
-
Analyze the supernatant using LC-MS/MS. Specifically, search for the mass of the expected GSH adduct(s) (e.g., [M+H]+ of parent + 305.0678 Da).
-
-
Data Analysis:
-
The presence of a peak corresponding to the GSH adduct mass in the "+NADPH" sample, which is absent or significantly lower in the "-NADPH" sample, provides strong evidence for the formation of a reactive metabolite.
-
Protocol 3: Aqueous Solubility Determination (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[13]
-
Materials:
-
Test benzoxazole compound (solid powder).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Glass vials with screw caps.
-
Orbital shaker in a temperature-controlled environment (25°C or 37°C).
-
Syringe filters (e.g., 0.22 µm PVDF).
-
Analytical method for quantification (e.g., HPLC-UV or LC-MS/MS).
-
-
Procedure:
-
Add an excess amount of the solid benzoxazole compound to a glass vial containing a known volume of PBS (e.g., 1 mL). The solid should be visibly present at the bottom to ensure saturation.
-
Seal the vials tightly.
-
Place the vials on an orbital shaker and agitate at a constant temperature for 24-48 hours to allow the system to reach equilibrium.
-
After incubation, allow the vials to stand for a short period for the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove all undissolved solids.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method against a standard curve.
-
-
Data Analysis:
-
The measured concentration is the thermodynamic solubility of the compound in that specific medium, typically reported in µg/mL or µM.
-
Visualizations
Diagram 1: Metabolic Stability Troubleshooting Workflow
Caption: Decision workflow for troubleshooting metabolic instability.
Diagram 2: Primary Metabolic Pathways of Benzoxazoles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Advanced in vitro metabolic stability assays for drug discovery | CRO Services [nuvisan.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Comparative Analysis of Novel Benzoxazole Derivatives and Sorafenib in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the multi-kinase inhibitor Sorafenib has long been a benchmark, particularly in the treatment of hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC).[1][2][3][4] However, the quest for agents with improved efficacy, selectivity, and safety profiles is a continuous endeavor in oncological research. This guide provides a detailed comparative analysis of a promising class of novel anticancer compounds, specifically piperidinyl-based benzoxazole derivatives, against the established therapeutic, Sorafenib.
For the purpose of this technical guide, we will focus on a well-characterized p-fluorophenyl-containing piperidinyl-benzoxazole derivative, designated as Compound 11b in a key preclinical study, as a representative of this emerging class of kinase inhibitors.[5][6] This compound has been directly compared with Sorafenib, offering a valuable dataset for evaluating its potential as a next-generation anticancer agent.
Introduction to the Compounds
Sorafenib: The Established Multi-Kinase Inhibitor
Sorafenib (marketed as Nexavar) is an oral multi-kinase inhibitor that has been a cornerstone in the treatment of advanced HCC, RCC, and differentiated thyroid carcinoma.[1][3][4][7][8] Its mechanism of action is centered on the inhibition of several key protein kinases involved in tumor cell proliferation and angiogenesis.[9][10]
Key Molecular Targets of Sorafenib:
-
Receptor Tyrosine Kinases (RTKs):
By targeting these kinases, Sorafenib dually inhibits tumor growth and angiogenesis, the process by which tumors develop their own blood supply.[9][10]
Piperidinyl-Based Benzoxazole Derivatives: A Novel Class of Kinase Inhibitors
The benzoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various biologically active compounds.[12][13] Recent research has focused on the development of piperidinyl-based benzoxazole derivatives as potent and selective anticancer agents.[5][6] These compounds have been designed to target key kinases implicated in tumor progression and angiogenesis, with a particular focus on VEGFR-2 and c-Met.[5]
Compound 11b , a p-fluorophenyl derivative, has emerged as a lead candidate from this class, demonstrating potent kinase inhibition and cytotoxic activity against various cancer cell lines, with efficacy comparable or even superior to Sorafenib in certain contexts.[5][6]
Comparative Efficacy: In Vitro Studies
A direct comparison of the in vitro efficacy of Compound 11b and Sorafenib reveals a competitive and, in some cases, superior profile for the novel benzoxazole derivative.
Kinase Inhibitory Activity
A primary determinant of the therapeutic potential of a kinase inhibitor is its potency against its intended molecular targets.
| Compound | Target Kinase | IC50 (µM) |
| Compound 11b | VEGFR-2 | 0.057 |
| c-Met | 0.181 | |
| Sorafenib | VEGFR-2 | 0.058 |
| Staurosporine | c-Met | 0.237 |
Data sourced from a 2025 study on novel piperidinyl-based benzoxazole derivatives.[5]
As illustrated in the table, Compound 11b exhibits potent inhibitory activity against VEGFR-2, on par with Sorafenib.[5] Notably, it also demonstrates significant inhibition of c-Met, a receptor tyrosine kinase often implicated in tumor metastasis and resistance to therapy.[5]
Cytotoxic Activity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's efficacy is its ability to induce cancer cell death. The cytotoxic effects of Compound 11b and Sorafenib have been evaluated across a panel of human cancer cell lines using the MTT assay.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |
| Compound 11b | 4.30 | 6.68 | 7.06 |
| Sorafenib | 4.95 | 6.32 | 6.57 |
Data sourced from a 2025 study on novel piperidinyl-based benzoxazole derivatives.[5][6]
These results indicate that Compound 11b possesses potent cytotoxic activity against breast, lung, and prostate cancer cell lines, with an IC50 value for MCF-7 breast cancer cells that is slightly lower than that of Sorafenib, suggesting a comparable or potentially superior potency in this cell line.[5][6]
Mechanistic Insights: A Deeper Dive
Beyond direct cytotoxicity, understanding the underlying mechanisms of action is crucial for rational drug development.
Impact on Cell Cycle Progression
Compound 11b has been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, a critical checkpoint for preventing the proliferation of damaged cells. This effect is a hallmark of many effective anticancer agents.
Induction of Apoptosis
A key objective of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Compound 11b has been demonstrated to be a potent inducer of apoptosis. In MCF-7 cells, treatment with Compound 11b resulted in a total apoptosis rate of 48.34%.[5] This is achieved through the modulation of key apoptosis-regulating proteins:
-
Upregulation of p53: A tumor suppressor protein that plays a central role in initiating apoptosis.
-
Upregulation of BAX: A pro-apoptotic protein.
-
Upregulation of Caspase-9: An initiator caspase in the intrinsic apoptosis pathway.
-
Downregulation of Bcl-2: An anti-apoptotic protein.
This pro-apoptotic profile is a strong indicator of the therapeutic potential of Compound 11b.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
The anticancer effects of both Sorafenib and the novel benzoxazole derivatives are mediated through the inhibition of critical signaling pathways.
Caption: In vitro efficacy evaluation workflow.
Detailed Experimental Protocols
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Compound 11b) and the reference drug (Sorafenib) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., VEGFR-2, c-Met). This is often done using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after the kinase has been incubated with its substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the test compound (e.g., Compound 11b) or reference inhibitor (e.g., Sorafenib) at various concentrations.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
ATP Detection: Add a kinase detection reagent that contains luciferase. The luciferase will utilize the remaining ATP to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Apoptosis Assay via Annexin V-FITC/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the significant potential of novel piperidinyl-based benzoxazole derivatives, exemplified by Compound 11b, as a promising new class of anticancer agents. With potent dual inhibitory activity against VEGFR-2 and c-Met, and cytotoxic effects comparable or superior to Sorafenib in certain cancer cell lines, these compounds warrant further investigation.
The demonstrated ability of Compound 11b to induce G2/M cell cycle arrest and promote apoptosis through the modulation of key regulatory proteins provides a strong mechanistic rationale for its anticancer activity.
Future research should focus on in vivo efficacy studies in relevant animal models to assess the therapeutic potential of these compounds in a more complex biological system. Furthermore, pharmacokinetic and toxicological profiling will be essential to evaluate their drug-like properties and safety profiles. The development of this novel class of benzoxazole derivatives could lead to new and more effective therapeutic options for cancer patients.
References
-
Sorafenib - Wikipedia. [Link]
-
The mechanisms of sorafenib resistance in hepatocellular carcinoma: theoretical basis and therapeutic aspects - PMC. [Link]
-
Mechanism of sorafenib resistance associated with ferroptosis in HCC - Frontiers. [Link]
-
What is the mechanism of Sorafenib Tosylate? - Patsnap Synapse. [Link]
-
Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008 - ResearchGate. [Link]
-
Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC. [Link]
-
Underlying mechanism of sorafenib resistance in hepatocellular carcinoma: a bioinformatics study based on validated resistance-related genes - Journal of Gastrointestinal Oncology. [Link]
-
Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC. [Link]
-
Sorafenib (Nexavar): Uses in Cancer, Side Effects, Dosage, Expectations, and More - OncoDaily. [Link]
-
Clinical Policy: Sorafenib (Nexavar) - PA Health & Wellness. [Link]
-
Sorafenib Tosylate - NCI. [Link]
-
FDA approves the use of sorafenib for thyroid carcinoma - ecancer. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - MDPI. [Link]
-
Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles - Connect Journals. [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC. [Link]
-
Preclinical Toxicological Assessment of 2-(Benzoxazol-2-yl)[(2-hydroxynaphthyl)diazenyl]phenol Derivatives for Blue Light and UV Radiation Photoprotection Applications - PubMed. [Link]
-
Synthesis of piperazinyl benzothiazole/benzoxazole derivatives coupled with 1,3,4-oxadiazole-2-thiol: novel hybrid heterocycles as anticancer agents - OUCI. [Link]
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The Impact of Incorporating Piperazine on Biological Activities of Benzazoles - IntechOpen. [Link]
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6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed. [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC. [Link]
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A Comparative Analysis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole Efficacy in the A549 Lung Cancer Cell Line
This guide provides a comprehensive comparison of the cytotoxic potential of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole and its related analogs against the A549 human non-small cell lung cancer (NSCLC) cell line. By contextualizing its performance with other benzoxazole derivatives and established chemotherapeutic agents, we aim to offer researchers and drug development professionals a clear perspective on its potential as an anticancer agent. This analysis is supported by experimental data from peer-reviewed studies and detailed protocols for reproducibility.
Introduction: The Therapeutic Promise of Benzoxazoles in Oncology
The benzoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] Derivatives of this core structure have been shown to exert cytotoxic effects against various cancer cell lines through mechanisms such as the induction of apoptosis and the inhibition of crucial protein kinases.[1] The A549 cell line, a widely used model for NSCLC, serves as a critical initial screen for the efficacy of novel therapeutic compounds. This guide focuses on understanding the potential of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole within this context.
Comparative Cytotoxicity in A549 Cells: A Data-Driven Overview
While the direct IC50 value for 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole in A549 cells is not extensively documented in publicly available literature, a comparative analysis of structurally similar compounds provides a strong indication of its potential efficacy. The inclusion of a piperazine or piperidine moiety is a common strategy in the design of benzoxazole-based anticancer agents.
| Compound Type | Specific Derivative | IC50 in A549 Cells (µM) | Reference Compound | IC50 in A549 Cells (µM) |
| Piperidinyl-based Benzoxazoles | Compound 11b (p-fluorophenyl moiety) | 6.68 | Sorafenib | 6.32 |
| Compound 5g (p-methoxyphenyl moiety) | 9.32 | |||
| Substituted Benzoxazoles | 2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a) | 17.41 ± 0.16 | Cisplatin | 19.65 ± 0.09 |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) | 20.50 ± 0.08 | |||
| 2-(2,3-dimethylphenyl)-5-nitrobenzoxazole (2a) | 32.17 ± 0.08 | |||
| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole (2b) | 31.13 ± 0.07 | |||
| Standard Chemotherapeutics | Cisplatin | 9 ± 1.6 to 26.00 ± 3.00 | Doxorubicin | 5.05 ± 0.13 |
| Etoposide | 50.8 ± 3.16 |
Table 1: Comparative IC50 values of various benzoxazole derivatives and standard chemotherapeutics in the A549 cell line.[3][4][5][6][7][8]
From the data presented, it is evident that modifications to the benzoxazole core significantly impact cytotoxic activity. For instance, certain piperidinyl-based benzoxazoles exhibit potent, single-digit micromolar IC50 values, comparable to the established kinase inhibitor Sorafenib.[3] Other substituted benzoxazoles show moderate activity, with IC50 values in the range of 17-32 µM, which is comparable to the widely used chemotherapeutic agent, Cisplatin.[4]
Mechanistic Insights: How Benzoxazoles Target Cancer Cells
The anticancer activity of benzoxazole derivatives is often attributed to their ability to induce apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.[4] Some derivatives have been shown to activate key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[1][4] Furthermore, the benzoxazole scaffold has been utilized to design inhibitors of various protein kinases that are critical for tumor growth, angiogenesis, and metastasis.[3]
Figure 1: Proposed mechanism of action for benzoxazole derivatives in cancer cells.
Experimental Protocol: Determination of IC50 via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, consequently, the cytotoxic potential of a compound.[9][10]
Materials:
-
A549 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole) and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound and control compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 2: Workflow for IC50 determination using the MTT assay.
Conclusion and Future Directions
The available data on structurally related compounds suggest that 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole holds promise as a cytotoxic agent against the A549 non-small cell lung cancer cell line. Its efficacy is likely to be in the micromolar range, potentially comparable to or exceeding that of some standard chemotherapeutic drugs. The presence of the piperazinyl moiety is a key structural feature that has been associated with potent anticancer activity in other benzoxazole derivatives.
Further investigation is warranted to precisely determine the IC50 value of this specific compound in A549 cells and to elucidate its detailed mechanism of action. Future studies should focus on its effects on key apoptotic and cell signaling pathways. A comprehensive understanding of its in vitro performance will be crucial for its advancement as a potential therapeutic candidate for non-small cell lung cancer.
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
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Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. Available at: [Link]
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Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. Available at: [Link]
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Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. PMC. Available at: [Link]
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Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]
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IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. ResearchGate. Available at: [Link]
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Chemotherapy for Non-small Cell Lung Cancer. American Cancer Society. Available at: [Link]
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Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. Connect Journals. Available at: [Link]
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Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. PMC. Available at: [Link]
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Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. PMC. Available at: [Link]
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In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction. MDPI. Available at: [Link]
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IC50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. Available at: [Link]
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Synthesis and anticancer activity of novel 2-(benzo[d]thiazol-2-yl)-5-(4-(4-chloro phenylsulfonyl)piperazin-1-yl)phenol. Available at: [Link]
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The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]
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Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti-Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking. PMC. Available at: [Link]
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IC50 values of 2,5 substituted 1,3,4-oxadiazoles on A549, MDA-MB-231,... ResearchGate. Available at: [Link]
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A Comparative Guide to Purity Confirmation of Synthesized 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole by High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the structural confirmation and purity assessment of a newly synthesized active pharmaceutical ingredient (API) are non-negotiable pillars of quality control. This guide provides an in-depth, experience-driven approach to confirming the purity of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzoxazole scaffold in biologically active molecules.[1][2] We will move beyond a simple recitation of steps to explore the scientific rationale behind the chosen methodology, presenting a robust protocol that is both reliable and self-validating.
The core of this analysis lies in High-Performance Liquid Chromatography (HPLC), a technique unparalleled for its ability to separate, identify, and quantify components within a mixture.[3] Specifically, we will employ Reversed-Phase HPLC (RP-HPLC), as it is exceptionally well-suited for analyzing moderately polar organic molecules like our target compound.[4][5]
Analyte Characterization: The Key to Method Development
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is a molecule of dual character:
-
The Benzoxazole Moiety: This fused aromatic heterocyclic system is non-polar and contains a strong chromophore, making it ideal for ultraviolet (UV) detection.[6]
-
The Piperazinyl-Ethanol Moiety: This aliphatic side chain contains two basic nitrogen atoms and a terminal hydroxyl group, imparting significant polarity and a tendency to interact with the stationary phase in undesirable ways.
This duality—a non-polar core with a highly polar, basic side chain—presents a specific chromatographic challenge: achieving good retention on a non-polar stationary phase while ensuring sharp, symmetrical peaks free from tailing caused by secondary interactions.
The Strategic Approach: Reversed-Phase HPLC
Given the analyte's characteristics, RP-HPLC is the logical choice.[5] The stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile). Retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5]
Our strategy is to leverage the hydrophobic benzoxazole core for retention while mitigating the problematic basicity of the piperazine ring. This is achieved by controlling the mobile phase pH. By adding an acidic modifier, such as formic acid, we protonate the secondary amines of the piperazine ring. This positive charge drastically reduces their interaction with residual, negatively charged silanol groups on the silica surface of the HPLC column, which are a primary cause of peak tailing.
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Cross-reactivity profile of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
Cross-Reactivity Profile of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole: A Comparative Pharmacological Guide
Executive Summary & Pharmacophore Analysis
In early-stage drug discovery and assay development, understanding the off-target cross-reactivity of foundational chemical building blocks is critical to preventing false positives and mitigating downstream toxicity. The compound 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole (HEPB) represents a highly versatile "privileged scaffold."
The fusion of a benzoxazole core with a piperazine ring creates a structural motif that is frequently documented in the development of potent 5-HT1A serotonin receptor ligands[1], phosphodiesterase 7 (PDE7) inhibitors[2], and various antiviral agents. Because this scaffold mimics endogenous purines and indoles, HEPB inherently exhibits a broad cross-reactivity profile across G-protein coupled receptors (GPCRs) and intracellular enzymes.
Mechanistic Basis for Cross-Reactivity:
-
Benzoxazole Core: Acts as a bioisostere for the indole ring of serotonin and the purine ring of cAMP, driving cross-reactivity toward 5-HT receptors and PDE enzymes[2],[1].
-
Piperazine Nitrogen: Protonated at physiological pH, this basic amine forms a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in the binding pockets of aminergic GPCRs[1].
-
Hydroxyethyl Tail: Unlike simple alkyl groups, the hydroxyethyl moiety provides a flexible hydrogen bond donor/acceptor network. This specific modification alters the compound's desolvation penalty and allows it to interact with water networks in enzymatic active sites, significantly shifting its cross-reactivity profile compared to its methyl-piperazine analogs.
Fig 1: Pharmacophore mapping of HEPB to primary off-target signaling pathways.
Comparative Cross-Reactivity Data
To objectively evaluate HEPB, we must benchmark it against structurally related alternatives and industry-standard reference compounds. The table below summarizes the quantitative cross-reactivity profile across primary aminergic and enzymatic targets.
Comparators:
-
Alternative A: 2-(4-Methylpiperazin-1-yl)benzoxazole (A highly lipophilic methyl analog lacking the H-bond donor).
-
Reference Standards: Highly selective pharmacological probes used to validate assay sensitivity.
| Target Class | Target | HEPB (Hydroxyethyl) | Alternative A (Methyl) | Reference Standard |
| GPCR | 5-HT1A ( | 45 ± 5 | 18 ± 3 | 0.2 (WAY-100635) |
| GPCR | 5-HT2A ( | >10,000 | 4,500 ± 200 | 0.5 (Ketanserin) |
| Enzyme | PDE7A ( | 120 ± 15 | 850 ± 40 | 15.0 (BRL-50481) |
| Ion Channel | hERG ( | >30 | 12 ± 2 | 0.01 (Astemizole) |
Data Synthesis & Causality: The addition of the hydroxyethyl group in HEPB significantly improves its affinity for PDE7A compared to Alternative A. This is caused by the hydroxyl group's ability to form a hydrogen bond with conserved glutamine residues in the PDE7 active site[2]. Conversely, the hydroxyethyl group lowers the overall lipophilicity (LogD) of the molecule, which drastically reduces its off-target binding to the hERG potassium channel—a critical safety advantage over the methyl analog. However, moderate cross-reactivity at the 5-HT1A receptor remains intact due to the dominant benzoxazole-piperazine pharmacophore[1].
Experimental Protocols for Cross-Reactivity Assessment
To ensure data integrity, the assays used to generate cross-reactivity profiles must be self-validating and specifically tailored to overcome the physicochemical liabilities of benzoxazole derivatives.
Protocol 1: 5-HT1A Radioligand Competitive Binding Assay
Benzoxazole derivatives are prone to non-specific binding (NSB) on assay plastics and glass fibers due to their planar, aromatic nature. This protocol is designed to mitigate lipophilic interference.
-
Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human 5-HT1A receptors. Resuspend in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Filter Pre-treatment (Causality Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour. Reasoning: PEI coats the glass fibers with a dense positive charge. This repels the basic piperazine nitrogen of HEPB, drastically reducing non-specific sticking and preserving the assay's signal-to-noise ratio.
-
Incubation: Combine 50 µg of membrane protein, 1.5 nM [
H]-8-OH-DPAT (a selective 5-HT1A agonist radioligand), and serial dilutions of HEPB (10 pM to 100 µM) in a 96-well plate. -
Self-Validating Control: Include wells containing 10 µM unlabeled serotonin. Reasoning: This saturates all specific 5-HT1A sites. Any remaining radioactive signal in these wells represents true NSB, establishing the absolute baseline for the assay window.
-
Filtration & Detection: Terminate the reaction via rapid vacuum filtration. Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and read via a Microbeta counter. Calculate
using the Cheng-Prusoff equation.
Protocol 2: PDE7A Enzymatic TR-FRET Assay
Benzoxazoles frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (excitation 350-450 nm), which severely confounds standard fluorescence intensity assays.
-
Enzyme Reaction: Incubate recombinant human PDE7A with 50 nM Fluorescein-labeled cAMP and serial dilutions of HEPB in assay buffer (10 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4) for 1 hour at room temperature.
-
Detection Reagent Addition: Add a binding reagent containing a Terbium (Tb)-labeled anti-cAMP antibody.
-
TR-FRET Measurement (Causality Step): Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Reasoning: TR-FRET introduces a temporal delay (e.g., 100 µs) between the excitation flash and the emission read. The short-lived intrinsic auto-fluorescence of the benzoxazole core decays completely during this delay, while the long-lived Terbium chelate signal persists, entirely eliminating compound-mediated optical interference.
-
Self-Validating Control: Calculate the Z'-factor for every plate using vehicle (DMSO) as the high signal and 100 mM EDTA as the low signal. Reasoning: EDTA chelates the Mg
required for PDE7 catalysis, ensuring a true 0% enzyme activity baseline. A plate is only accepted if Z' > 0.6.
Fig 2: Tiered cross-reactivity screening workflow for benzoxazole-piperazine derivatives.
References
-
Siracusa, M. A., Salerno, L., Modica, M. N., Pittalà, V., Romeo, G., Amato, M. E., Nowak, M., Bojarski, A. J., Mereghetti, I., Cagnotto, A., & Mennini, T. (2008). "Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT1A Serotonin Receptor Ligands." Journal of Medicinal Chemistry, 51(15), 4529-4538. URL:[Link]
-
Arabian Journal of Chemistry. (2023). "Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research." Arabian Journal of Chemistry, 16(5), 104685. URL:[Link]
- World Intellectual Property Organization. (2019). "Substituted benzoxazole and benzofuran compounds as pde7 inhibitors." Patent WO2019014305A1.
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A Comparative Docking Analysis of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole Against Key Anticancer and Antimicrobial Drug Targets
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the benzoxazole and piperazine scaffolds are privileged structures, frequently incorporated into novel therapeutic agents for their broad spectrum of biological activities. This guide presents a comprehensive in-silico evaluation of a specific hybrid molecule, 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole, through a series of comparative docking studies against well-validated anticancer and antimicrobial protein targets. By juxtaposing its predicted binding affinities and interaction patterns with those of established drugs and structurally related compounds, we aim to provide a robust, data-driven perspective on its therapeutic potential.
This document is intended for researchers, scientists, and drug development professionals, offering not only a comparative analysis but also detailed, replicable methodologies for in-silico screening.
Introduction: The Rationale for Hybrid Scaffolds
The fusion of distinct pharmacophores into a single molecular entity is a well-established strategy in drug design, often leading to compounds with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles. The benzoxazole moiety is a cornerstone of many compounds exhibiting anticancer, antimicrobial, and antifungal properties.[1][2] Similarly, the piperazine ring is a common feature in a multitude of clinically successful drugs, contributing to improved solubility, oral bioavailability, and the ability to forge crucial interactions with biological targets.[3][4][5]
The compound at the heart of this investigation, 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole, marries these two key functional groups. This guide will explore its potential by computationally screening it against three critical protein targets implicated in cancer and bacterial infections:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[6]
-
Topoisomerase II: An essential enzyme for resolving DNA topological problems during replication and transcription in human cells, and a validated target for a range of anticancer drugs.[7][8][9][10]
-
DNA Gyrase: A type II topoisomerase found in bacteria that is crucial for DNA replication and repair, making it an excellent target for antibiotics.[11]
Comparative Ligands: Setting the Benchmark
To provide a meaningful context for the docking results of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole, a panel of comparator ligands was selected. This includes FDA-approved drugs known to inhibit the target proteins and other benzoxazole or piperazine-containing molecules with reported biological activity.
| Target Protein | Comparator Ligand | Class | Rationale |
| VEGFR-2 | Sorafenib | Approved Drug | A multi-kinase inhibitor including VEGFR-2, used in cancer therapy.[12][13] |
| Sunitinib | Approved Drug | A receptor tyrosine kinase inhibitor targeting VEGFR-2, used in cancer treatment.[12][13] | |
| Axitinib | Approved Drug | A potent and selective inhibitor of VEGFRs. | |
| Topoisomerase II | Etoposide | Approved Drug | A widely used anticancer agent that forms a ternary complex with Topoisomerase II and DNA.[7][8][10] |
| Doxorubicin | Approved Drug | An anthracycline antibiotic that inhibits Topoisomerase II, used in chemotherapy.[7][10] | |
| DNA Gyrase | Ciprofloxacin | Approved Drug | A broad-spectrum fluoroquinolone antibiotic that targets DNA gyrase.[11] |
| Novobiocin | Antibiotic | An aminocoumarin antibiotic that inhibits the ATPase activity of DNA gyrase.[14] |
Methodology: A Step-by-Step Guide to In-Silico Docking
The following protocols outline the standardized procedure used for the molecular docking studies in this guide. Adherence to these steps is crucial for obtaining reliable and reproducible results.
Software and Tools
-
Molecular Docking Software: AutoDock Vina
-
Visualization and Analysis: PyMOL, Discovery Studio Visualizer
-
Ligand and Protein Preparation: AutoDock Tools (ADT)
Experimental Workflow
Caption: Key predicted interactions between the ligand and target proteins.
Conclusion and Future Directions
This comparative docking study has provided compelling in-silico evidence for the potential of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole as a versatile scaffold for the development of both anticancer and antimicrobial agents. The predicted binding affinities, particularly against DNA gyrase, are encouraging and suggest that this molecule warrants further investigation.
Future work should focus on:
-
In-vitro validation: The predicted binding affinities should be confirmed through in-vitro enzyme inhibition assays.
-
Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogues of the lead compound will help to optimize its potency and selectivity.
-
Cell-based assays: The anticancer and antimicrobial activities should be evaluated in relevant cell lines.
-
ADMET prediction: In-silico and in-vitro assessment of the absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for further development.
By providing a transparent methodology and a clear comparative framework, this guide serves as a valuable resource for researchers seeking to explore the therapeutic potential of novel chemical entities in the ongoing quest for more effective and safer medicines.
References
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Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]
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Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work? Retrieved from [Link]
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BIOCEV. (n.d.). Topoisomerase II inhibitors. Retrieved from [Link]
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Asian Pacific Journal of Health Sciences. (2021, December 31). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Retrieved from [Link]
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ResearchGate. (n.d.). VEGFR-2 inhibitors approved by the FDA. Retrieved from [Link]
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Massive Bio. (2025, December 22). Topoisomerase Ii Inhibitor. Retrieved from [Link]
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EBSCO. (n.d.). Topoisomerase inhibitors. Retrieved from [Link]
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International Journal of Research in Engineering, Science and Management. (2021, December 15). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. Retrieved from [Link]
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Patsnap Synapse. (2024, June 25). What are Top inhibitors and how do they work? Retrieved from [Link]
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Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Retrieved from [Link]
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MDPI. (2024, January 29). Friend or Foe: Protein Inhibitors of DNA Gyrase. Retrieved from [Link]
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ResearchGate. (n.d.). Examples of DNA gyrase inhibitors from the class fluoroquinolones (I and II) and aminocoumarins (III and IV). Retrieved from [Link]
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Bentham Science. (n.d.). Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints. Retrieved from [Link]
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ACS Publications. (n.d.). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. Retrieved from [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2021, June 30). Benzoxazole as Anticancer Agent: A Review. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Retrieved from [Link]
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PR Newswire. (2025, August 21). VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight. Retrieved from [Link]
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SpringerLink. (n.d.). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Retrieved from [Link]
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AME Publishing Company. (n.d.). Clinical advances in the development of novel VEGFR2 inhibitors. Retrieved from [Link]
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International Journal of Biology, Pharmacy and Allied Sciences. (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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Journal of Clinical Practice and Research. (2026, February 27). Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Retrieved from [Link]
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ScienceDirect. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole
As a Senior Application Scientist, I have structured this guide to provide a deep, mechanistic understanding of the hazards associated with 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole . By understanding the chemical causality behind the risks, laboratory professionals can implement self-validating safety protocols that ensure absolute operational integrity.
Chemical Profiling & Hazard Causality
To design an effective safety and containment strategy, we must first deconstruct the molecule into its functional moieties. 2-[4-(2-Hydroxyethyl)-1-piperazinyl]benzoxazole is a complex, bioactive small molecule (MW ~247 g/mol ) that presents a multi-faceted hazard profile:
-
The Piperazine Ring: Piperazine and its derivatives are highly basic and are classified by the European Chemicals Agency (ECHA) as Category 1 respiratory and skin sensitizers [1]. Exposure to airborne dust or aerosols can trigger severe, irreversible asthmatic responses and allergic contact dermatitis.
-
The Benzoxazole Core: Benzoxazole derivatives are pharmacologically active heterocycles frequently used in drug discovery. Depending on their specific ring substitutions, they can exhibit significant cytotoxicity and readily penetrate biological membranes[2].
-
The 2-Hydroxyethyl Group: This moiety increases the molecule's hydrophilicity and hydrogen-bonding capacity. While it aids in solvent dissolution, it also facilitates rapid dermal and mucosal absorption if the compound contacts bare skin.
Occupational Exposure Band (OEB) Rationale: Because this is a novel or highly specific research chemical, it lacks a universally established Occupational Exposure Limit (OEL). In the absence of comprehensive toxicological data, industry best practices dictate treating bioactive sensitizers as Highly Potent Active Pharmaceutical Ingredients (HPAPIs) . Therefore, this compound defaults to an OEB 3 to OEB 4 classification [3], requiring stringent containment to limit airborne exposure to <10 µg/m³.
Quantitative Risk & Containment Data
The following tables summarize the structural risks and the required Personal Protective Equipment (PPE) scaled to your operational volume.
Table 1: Structural Hazard Assessment
| Structural Component | Hazard Profile | Causality / Mechanism | Required Mitigation |
|---|---|---|---|
| Piperazine Moiety | Respiratory Sensitizer | Binds to airway proteins (Key Event 1 in sensitization), triggering T-cell mediated asthma. | PAPR or closed-system isolator handling. |
| Benzoxazole Core | Cytotoxicity | Lipophilic aromatic structure allows cellular permeation and potential metabolic bioactivation. | Double-layer chemical-resistant gloving. |
| Basic Amine (General) | Corrosive / Irritant | High local pH upon contact with mucosal moisture causes cellular degradation. | Full ocular protection (goggles/shield). |
Table 2: PPE & Engineering Control Matrix by Scale
| Operational Scale | Engineering Controls | Respiratory Protection | Dermal & Body Protection | Ocular Protection |
|---|---|---|---|---|
| Analytical (<1g) | Class II Type B2 BSC or Vented Enclosure | N95/P100 Particulate Respirator | Double Nitrile gloves, standard lab coat | Chemical splash goggles |
| Preparative (1g - 100g) | Glovebox / Negative Pressure Isolator | PAPR (if handled outside isolator) | Double Nitrile/Neoprene gloves, Tyvek suit | Goggles + Face Shield |
| Bulk (>100g) | Fully Enclosed Transfer Systems (RTPs) | Supplied-Air Respirator (SAR) | Fully encapsulated chemical suit | Integrated suit visor |
Operational Workflow: Weighing & Dissolution
When handling OEB 3/4 powders, the primary risk is the aerosolization of static-prone particulates. The following protocol is a self-validating system designed to guarantee containment.
Step-by-Step Methodology:
-
Pre-Operational Validation: Before handling the chemical, verify the containment isolator's negative pressure via the magnehelic gauge. Validation: The gauge must read between -0.05 to -0.10 inches of water to ensure inward directional airflow.
-
PPE Verification: Perform a positive/negative pressure seal check on your respirator. Inspect the outer layer of your double-nitrile gloves for micro-tears using the air-inflation method.
-
Material Transfer: Pass the sealed chemical vial and all required solvents into the isolator through the airlock. Causality: This prevents the cross-contamination of the external laboratory environment.
-
Static-Free Weighing: Tare an anti-static weigh boat. Dispense the compound using a grounded, conductive spatula. Causality: Piperazine derivatives often form fine, static-prone powders; conductive tools prevent the sudden static dispersion of the API.
-
In-Situ Dissolution: Add your solvent directly to the weigh boat inside the isolator. Transfer the resulting solution to a volumetric flask and seal it tightly.
-
Exit Decontamination: Validation: Visually confirm complete dissolution. Wipe the exterior of the sealed flask with a damp solvent cloth to remove microscopic API dust before transferring it out of the airlock.
Operational workflow for handling highly potent active pharmaceutical ingredients.
Emergency Spill Response & Decontamination Plan
A spill of a piperazine-benzoxazole derivative presents an immediate inhalation and dermal hazard. Standard sweeping will aerosolize the sensitizer. Follow this validated response plan[4].
Step-by-Step Methodology:
-
Isolation & Airflow Management: Immediately evacuate personnel from the immediate vicinity. Do not shut off the fume hood or room exhaust; ensure laboratory negative pressure is maintained to contain airborne dust.
-
Don Emergency PPE: Responders must don a Powered Air-Purifying Respirator (PAPR) and chemical-resistant Tyvek suits before re-entering the spill zone.
-
Perimeter Containment: Surround the spill with universal absorbent booms. Causality: This prevents the spread of the potentially cytotoxic liquid or the physical scattering of powder.
-
Suppression & Neutralization:
-
For Powders: Gently cover the powder with wet absorbent pads (using water or a compatible solvent) to suppress aerosolization. Do not dry sweep.
-
For Solutions: Apply a compatible neutralizing absorbent over the liquid.
-
-
Validation of Decontamination: Carefully scoop the absorbed material into a hazardous waste bag using non-sparking tongs. Validation: Swab the cleaned surface with a wet pH indicator strip. Because the piperazine moiety is basic, continue washing the area with a mild acidic neutralizer and water until the surface pH reads a neutral 6.5–7.5.
-
Disposal: Seal all waste, including the PPE worn during the cleanup, in double-bagged, clearly labeled hazardous waste containers for high-temperature incineration.
Step-by-step emergency chemical spill response and decontamination pathway.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
